molecular formula C18H24ClN3O3 B8117642 Lenalidomide-C5-NH2 hydrochloride

Lenalidomide-C5-NH2 hydrochloride

Katalognummer: B8117642
Molekulargewicht: 365.9 g/mol
InChI-Schlüssel: MDQAJUCZXLGNMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lenalidomide-C5-NH2 hydrochloride is a useful research compound. Its molecular formula is C18H24ClN3O3 and its molecular weight is 365.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[7-(5-aminopentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3.ClH/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23;/h4,6-7,15H,1-3,5,8-11,19H2,(H,20,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQAJUCZXLGNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lenalidomide-C5-NH2 Hydrochloride in CRBN Recruitment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenalidomide (B1683929), an immunomodulatory drug (IMiD), and its derivatives are pivotal in the treatment of hematological malignancies, most notably multiple myeloma.[1] Their therapeutic efficacy stems from a novel mechanism of action: acting as a "molecular glue" to induce the degradation of specific target proteins.[2] This guide delves into the core mechanism of Lenalidomide-C5-NH2 hydrochloride, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), focusing on its interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex. We will explore the formation of the ternary complex, the subsequent ubiquitination and degradation of neosubstrates, present quantitative binding and degradation data, and provide detailed experimental protocols for studying these interactions.

The Core Mechanism: A Molecular Glue for Targeted Protein Degradation

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The central player in this process is the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4) with Cereblon (CRBN) as its substrate receptor (CRL4-CRBN).[2]

The mechanism can be broken down into the following key steps:

  • Binding to CRBN: Lenalidomide binds directly to the CRBN protein, a component of the CRL4 E3 ubiquitin ligase complex.[3] This binding event induces a conformational change in CRBN.

  • Ternary Complex Formation: The Lenalidomide-CRBN binary complex presents a new binding surface that has a high affinity for specific proteins not normally recognized by CRBN. These proteins are referred to as "neosubstrates."[4] This results in the formation of a stable ternary complex consisting of CRBN, Lenalidomide, and the neosubstrate.[5]

  • Ubiquitination of the Neosubstrate: Once the neosubstrate is brought into proximity with the E3 ligase machinery, it is tagged with a chain of ubiquitin molecules.[2]

  • Proteasomal Degradation: The polyubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome, effectively eliminating the target protein from the cell.[2]

The C5-NH2 moiety on Lenalidomide serves as a chemical handle, allowing for the attachment of a linker and a ligand for a protein of interest, thereby creating a PROTAC.[6][7] This PROTAC can then recruit the target protein to the CRBN E3 ligase for degradation.

dot

G Signaling Pathway of Lenalidomide-Induced Protein Degradation cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Ubiquitination Machinery CRBN CRBN DDB1 DDB1 CRBN->DDB1 CUL4A CUL4A DDB1->CUL4A RBX1 RBX1 CUL4A->RBX1 Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) RBX1->Neosubstrate Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E2->RBX1 Ub Ubiquitin Ub->E1 Lenalidomide Lenalidomide-C5-NH2 Lenalidomide->CRBN Binds Neosubstrate->CRBN Recruited to Lenalidomide-bound CRBN Proteasome 26S Proteasome Neosubstrate->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides G Experimental Workflow for Co-Immunoprecipitation start Start: Cells treated with Lenalidomide or DMSO lysis Cell Lysis start->lysis preclear Pre-clear Lysate with Protein A/G Beads lysis->preclear ip Immunoprecipitation: Add anti-CRBN Antibody preclear->ip capture Immune Complex Capture: Add Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute wb Western Blot Analysis: Probe for Neosubstrate elute->wb end End: Detection of Ternary Complex wb->end G Principle of Cellular Thermal Shift Assay (CETSA) start_dmso CRBN in cell heat_dmso Apply Heat start_dmso->heat_dmso unfold_dmso CRBN Unfolds & Aggregates heat_dmso->unfold_dmso result_dmso Less Soluble CRBN unfold_dmso->result_dmso Analysis Analysis: Compare soluble CRBN levels (e.g., via Western Blot) result_dmso->Analysis start_lena CRBN + Lenalidomide heat_lena Apply Heat start_lena->heat_lena stabilized_lena CRBN is Stabilized heat_lena->stabilized_lena result_lena More Soluble CRBN stabilized_lena->result_lena result_lena->Analysis

References

The Advent of Targeted Protein Degradation: A Technical Guide to Lenalidomide-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The principle of targeted protein degradation (TPD) has emerged as a revolutionary paradigm in drug discovery, offering the potential to address previously "undruggable" targets. Among the various TPD strategies, Proteolysis Targeting Chimeras (PROTACs) have garnered significant attention. This in-depth technical guide focuses on the discovery and development of a prominent class of PROTACs: those based on lenalidomide (B1683929) and its analogues, which hijack the Cereblon (CRBN) E3 ubiquitin ligase. We will delve into the core principles, experimental methodologies, and key considerations for designing and evaluating these powerful molecules.

The Lenalidomide-Based PROTAC: Mechanism of Action

Lenalidomide and its parent compound, thalidomide, are immunomodulatory drugs (IMiDs) that exert their therapeutic effects through an unexpected mechanism: they act as "molecular glues" that induce the degradation of specific proteins. These IMiDs bind to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of CRBN, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of "neosubstrates" such as the transcription factors IKZF1 and IKZF3.

Lenalidomide-based PROTACs exploit this intrinsic activity. A PROTAC is a heterobifunctional molecule composed of three key components:

  • A warhead: A ligand that binds to the protein of interest (POI).

  • An E3 ligase ligand: In this case, a lenalidomide or pomalidomide (B1683931) derivative that recruits the CRBN E3 ligase.

  • A linker: A chemical moiety that connects the warhead and the E3 ligase ligand.

The PROTAC molecule facilitates the formation of a ternary complex between the POI and the CRBN E3 ligase, leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.

Below is a diagram illustrating the general mechanism of action of a lenalidomide-based PROTAC.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC Lenalidomide-based PROTAC Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Binds to POI and CRBN POI Protein of Interest (POI) POI->Ternary_Complex CRBN CRL4-CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Induces Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Degraded POI (Peptides) Proteasome->Degradation Degrades POI

Caption: General mechanism of a lenalidomide-based PROTAC.

Synthesis of Lenalidomide-Based PROTACs

The synthesis of a lenalidomide-based PROTAC library is a critical step in the discovery process. A common and efficient method involves the chemoselective alkylation of lenalidomide. This approach allows for the facile introduction of various linkers to the 4-amino position of the lenalidomide core.

General Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of a lenalidomide-based PROTAC precursor via alkylation:

  • Reaction Setup: To a solution of lenalidomide in a suitable solvent (e.g., DMF or DMSO), add an organic base such as N,N-diisopropylethylamine (DIPEA).

  • Alkylation: Add the desired linker precursor, which is typically an alkyl halide (e.g., bromide or iodide) or a tosylate, to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated.

Understanding the Binding Affinity of Lenalidomide-C5-NH2 to CRBN: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide, an immunomodulatory drug, exerts its therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of certain cancer cells.[1][2] Lenalidomide-C5-NH2 is a derivative of Lenalidomide functionalized with an amine group at the C5 position, often utilized in the development of Proteolysis Targeting Chimeras (PROTACs) as a CRBN-recruiting ligand.[3][4][5] Understanding the binding affinity of this specific derivative to CRBN is crucial for the rational design and optimization of novel therapeutics.

This technical guide provides a comprehensive overview of the binding affinity of Lenalidomide and its derivatives to CRBN, details common experimental protocols for measuring these interactions, and illustrates the relevant biological pathways.

Quantitative Binding Affinity Data

CompoundCRBN ConstructMethodDissociation Constant (Kd)Reference
LenalidomideCRBN-DDB1 complexIsothermal Titration Calorimetry (ITC)0.64 µM ± 0.24 µM[6]
LenalidomideCRBN Thalidomide-Binding Domain (TBD)Isothermal Titration Calorimetry (ITC)6.7 ± 0.9 µM[6]
LenalidomidehsDDB1-hsCRBNCompetitive Titration Fluorescence Polarization177.80 nM (Ki)[7]
LenalidomideCRBN-DDB1 complexFluorescence-based Thermal Shift Assay~3 µM (IC50)[8]
LenalidomideEndogenous CRBN in U266 myeloma extractsCompetitive Binding Assay~2 µM (IC50)[9]

Note: The variation in binding affinity values can be attributed to the different CRBN constructs used (full-length complex vs. isolated binding domain) and the specific experimental conditions of each assay.

Experimental Protocols for Determining Binding Affinity

The following are detailed methodologies for key experiments used to quantify the interaction between small molecules like Lenalidomide-C5-NH2 and proteins like CRBN.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Protocol:

  • Sample Preparation:

    • Prepare a solution of purified CRBN protein (e.g., CRBN-DDB1 complex) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Prepare a solution of Lenalidomide-C5-NH2 in the same buffer from which the protein was dialyzed to minimize heats of dilution. The ligand concentration should ideally be 10-20 times that of the protein concentration.

    • Thoroughly degas both the protein and ligand solutions to prevent air bubbles.

  • Instrument Setup:

    • Load the CRBN protein solution into the sample cell of the ITC instrument.

    • Load the Lenalidomide-C5-NH2 solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

  • Titration:

    • Perform a series of small, sequential injections of the Lenalidomide-C5-NH2 solution into the protein solution.

    • Record the heat released or absorbed after each injection.

    • Continue the injections until the protein becomes saturated with the ligand, and no further significant heat changes are observed.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., Lenalidomide-C5-NH2) to a ligand (e.g., CRBN) immobilized on a sensor chip in real-time.

Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Immobilize the purified CRBN protein onto the activated sensor surface via amine coupling.

    • Deactivate any remaining active esters on the surface with ethanolamine.

  • Analyte Binding Measurement:

    • Prepare a series of dilutions of Lenalidomide-C5-NH2 in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the analyte over the sensor chip surface containing the immobilized CRBN.

    • Monitor the change in the refractive index, which is proportional to the mass of analyte binding to the surface, in real-time. This generates a sensorgram showing the association and dissociation phases.

    • After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound analyte.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

    • Fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Fluorescence Polarization (FP) Assay

FP assays measure the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (tracer) upon binding to a larger molecule. This technique is well-suited for high-throughput screening.

Protocol:

  • Reagent Preparation:

    • Synthesize or obtain a fluorescently labeled tracer that binds to CRBN (e.g., a fluorescent derivative of thalidomide (B1683933) or lenalidomide).

    • Prepare a solution of purified CRBN protein in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Prepare a serial dilution of the unlabeled competitor, Lenalidomide-C5-NH2.

  • Assay Procedure (Competitive Binding Format):

    • In a multi-well plate (e.g., a 384-well black plate), add a fixed concentration of the fluorescent tracer and the CRBN protein to each well.

    • Add the serially diluted Lenalidomide-C5-NH2 to the wells. Include controls with no competitor (maximum polarization) and no protein (minimum polarization).

    • Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Measurement and Data Analysis:

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

    • The FP signal will decrease as the unlabeled Lenalidomide-C5-NH2 displaces the fluorescent tracer from CRBN.

    • Plot the FP signal against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Lenalidomide-C5-NH2 that displaces 50% of the fluorescent tracer. The Ki can then be calculated from the IC50 value.

Signaling Pathway and Mechanism of Action

The binding of Lenalidomide or its derivatives to CRBN is the initial step in a cascade of events that leads to the degradation of specific target proteins.

CRBN_Signaling_Pathway cluster_CRL4_Complex CRL4-CRBN E3 Ubiquitin Ligase Complex CRBN CRBN (Substrate Receptor) DDB1 DDB1 Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) CRBN->Neosubstrate CUL4A CUL4A (Scaffold) RBX1 RBX1 (RING-box protein) Lenalidomide Lenalidomide or Lenalidomide-C5-NH2 Lenalidomide->CRBN Ub Ubiquitin Neosubstrate->Ub Polyubiquitination E1 E1 (Ub-activating enzyme) Ub->E1 Proteasome 26S Proteasome Ub->Proteasome E2 E2 (Ub-conjugating enzyme) E1->E2 E2->RBX1 Degraded_Substrate Degraded Substrate Proteasome->Degraded_Substrate

Caption: CRBN Signaling Pathway with Lenalidomide.

The binding of Lenalidomide to CRBN induces a conformational change in the substrate-binding pocket, creating a neomorphic interface that enhances the recruitment of specific "neosubstrates" like IKZF1 and IKZF3. The CRL4CRBN complex then polyubiquitinates these substrates, tagging them for degradation by the 26S proteasome.

Experimental and Logical Workflows

The following diagrams illustrate a generalized workflow for assessing binding affinity and the logical progression from ligand binding to protein degradation.

Experimental_Workflow start Start: Define Research Question prep Protein & Ligand Preparation (Purification, QC) start->prep assay_selection Select Binding Assay (ITC, SPR, FP) prep->assay_selection itc Isothermal Titration Calorimetry assay_selection->itc Direct Measurement spr Surface Plasmon Resonance assay_selection->spr Real-time Kinetics fp Fluorescence Polarization assay_selection->fp High-Throughput data_acq Data Acquisition itc->data_acq spr->data_acq fp->data_acq data_analysis Data Analysis (Binding Curve Fitting) data_acq->data_analysis results Determine Binding Affinity (Kd) data_analysis->results end End: Interpret Results results->end

Caption: Generalized Binding Affinity Experimental Workflow.

Logical_Relationship node_a Lenalidomide-C5-NH2 binds to CRBN node_b Conformational change in CRBN's substrate pocket node_a->node_b node_c Formation of a stable ternary complex: CRBN-Ligand-Neosubstrate node_b->node_c node_d Neosubstrate is brought into proximity of the E3 ligase machinery node_c->node_d node_e Polyubiquitination of the Neosubstrate node_d->node_e node_f Recognition and degradation of the Neosubstrate by the 26S Proteasome node_e->node_f

Caption: Logical Flow from Binding to Degradation.

Conclusion

The interaction between Lenalidomide derivatives and CRBN is a cornerstone of a powerful therapeutic modality. While direct binding data for Lenalidomide-C5-NH2 remains to be publicly detailed, the established affinity of Lenalidomide provides a strong foundation for its use as a CRBN ligand in PROTACs. The experimental protocols outlined in this guide offer robust methods for characterizing the binding affinity of novel Lenalidomide analogs, enabling the data-driven design of next-generation protein degraders. A thorough understanding of the binding kinetics and thermodynamics, coupled with the biological consequences of this interaction, is paramount for advancing drug discovery efforts in this exciting field.

References

Basic principles of using Lenalidomide-C5-NH2 in molecular glue development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles for utilizing Lenalidomide-C5-NH2 in the development of molecular glue degraders. It covers the fundamental mechanism of action, key experimental protocols for validation, and the broader context of its application in targeted protein degradation (TPD).

Introduction: The Rise of Molecular Glues

Targeted protein degradation has emerged as a revolutionary therapeutic strategy, moving beyond simple inhibition to induce the outright elimination of disease-causing proteins.[1][2] This is primarily achieved through the cell's own ubiquitin-proteasome system.[1][3] Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, which would not normally interact.[3][4][] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein, effectively removing it from the cell.[3]

Lenalidomide (B1683929), along with its parent compound thalidomide (B1683933) and its analogue pomalidomide, are cornerstone examples of molecular glues.[1][6][7][8] These immunomodulatory imide drugs (IMiDs) function by binding to the Cereblon (CRBN) protein, a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[6][9][10][11] This binding event alters the substrate specificity of CRBN, recruiting new proteins—termed "neosubstrates"—for degradation.[1][4]

Lenalidomide-C5-NH2: A Versatile Building Block

Lenalidomide-C5-NH2 is a functionalized derivative of lenalidomide. It incorporates the core lenalidomide structure, which is essential for binding to CRBN, but adds a 5-carbon (C5) linker terminating in an amine group (-NH2).[12][13][14] This terminal amine serves as a reactive handle, making Lenalidomide-C5-NH2 a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[12][13][15]

While classic molecular glues are monofunctional molecules, PROTACs are heterobifunctional, consisting of two distinct ligands connected by a linker: one binds the target protein, and the other (in this case, the lenalidomide moiety) recruits an E3 ligase.[4][16] Therefore, Lenalidomide-C5-NH2 is primarily used as the E3 ligase-recruiting component in the rational design of PROTACs to degrade specific proteins of interest.[12]

Core Mechanism: Hijacking the CRL4^CRBN^ E3 Ligase Complex

The central mechanism of action for lenalidomide-based degraders involves coopting the CRL4^CRBN^ E3 ubiquitin ligase machinery. The process can be broken down into several key steps:

  • Binding to CRBN: Lenalidomide or its derivative binds to a specific hydrophobic pocket within the thalidomide-binding domain of the CRBN protein.[10] CRBN is part of a larger complex that includes Cullin 4 (CUL4), Damaged DNA Binding Protein 1 (DDB1), and Regulator of Cullins 1 (RBX1).[9][11]

  • Ternary Complex Formation: The binding of the lenalidomide moiety creates a new, composite molecular surface on CRBN.[1][4] This new surface has high affinity for a specific structural motif (a degron) on a neosubstrate protein, leading to the formation of a stable ternary complex: CRBN-Degrader-Target Protein.[1] Famous neosubstrates of lenalidomide itself include the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[15][17][18][19]

  • Ubiquitination: Once the target protein is brought into proximity with the E3 ligase complex, the ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades it into small peptides, effectively eliminating it from the cell. The degrader molecule is then released and can act catalytically to induce the degradation of further target protein molecules.[20]

Below is a diagram illustrating this critical signaling pathway.

Molecular_Glue_Mechanism cluster_CRL4_Complex CRL4^CRBN E3 Ligase Complex cluster_Degradation_Process Degradation Pathway CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 CUL4->RBX1 CRBN CRBN (Substrate Receptor) DDB1->CRBN E2 E2 Enzyme RBX1->E2 Recruits Ternary Ternary Complex (CRBN-Degrader-Target) CRBN->Ternary Binds Degrader Lenalidomide-C5-NH2 -based Degrader Degrader->Ternary Target Target Protein (Neosubstrate) Target->Ternary Proteasome 26S Proteasome Target->Proteasome Enters for Degradation Ub Ubiquitin Ternary->Ub Ub->Target Polyubiquitination Peptides Degraded Peptides Proteasome->Peptides Results in

Mechanism of Lenalidomide-based targeted protein degradation.

Data Presentation: Key Components and Assay Comparison

Quantitative data is essential for evaluating the efficacy and specificity of a novel degrader. Below are tables summarizing the key molecular components and a comparison of common experimental assays used in the field.

Table 1: Core Components of the Lenalidomide-Mediated Degradation Pathway

ComponentClassFunction
Lenalidomide-C5-NH2 CRBN LigandBinds to CRBN, enabling its use in PROTAC synthesis.
CRBN Substrate ReceptorBinds the degrader and recruits the neosubstrate.[9][10]
DDB1 Adaptor ProteinLinks CRBN to the CUL4 scaffold.[9][11]
CUL4 Scaffold ProteinForms the backbone of the E3 ligase complex.[9]
RBX1 RING-box ProteinRecruits the E2 ubiquitin-conjugating enzyme.[11]
Neosubstrate Target ProteinThe protein targeted for degradation (e.g., IKZF1, IKZF3).[1][15]
Ubiquitin Protein ModifierSmall regulatory protein that marks the target for degradation.
26S Proteasome Protein ComplexCellular machinery that recognizes and degrades polyubiquitinated proteins.

Table 2: Comparison of Key Experimental Assays for Degrader Development

Assay TypePrincipleMeasuresProsCons
TR-FRET / HTRF Proximity-based energy transfer between donor and acceptor fluorophores on two binding partners.[21][22][23]Ternary complex formation (CRBN-Degrader-Target).Homogeneous (no-wash), high-throughput, sensitive.[21][23]Requires labeled proteins/antibodies; prone to artifacts.
AlphaLISA Proximity-based signal amplification using donor and acceptor beads.[21]Ternary complex formation.Very high sensitivity, homogeneous, high-throughput.[21]Can be sensitive to buffer components; requires specific reagents.
Western Blot Antibody-based detection of proteins separated by size.Reduction in target protein levels in cell lysates.Gold standard for validation, widely accessible.Low-throughput, semi-quantitative, requires good antibodies.
MS-Proteomics Mass spectrometry to identify and quantify thousands of proteins globally.[24][25][26][27]Changes in the entire proteome, identifying on- and off-target degradation.Unbiased, comprehensive, highly quantitative.[3][27]Technically demanding, lower throughput, expensive.
NanoBRET/HiBiT Bioluminescence resonance energy transfer or complementation using tagged proteins.Real-time protein degradation in live cells.Highly sensitive, kinetic measurements, live-cell compatible.Requires genetic modification of target cells.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor chip.[22]Binding affinity and kinetics (Kd, Kon, Koff) of binary and ternary complexes.Real-time, label-free, provides detailed kinetic data.Requires specialized equipment, lower throughput.

Experimental Protocols & Workflow

Developing a novel degrader using Lenalidomide-C5-NH2 involves a multi-step validation process, starting with biochemical verification and culminating in cellular characterization.

General Experimental Workflow

The typical workflow moves from confirming the basic molecular interactions in a controlled, in-vitro setting to demonstrating functional protein degradation in a complex cellular environment.

Experimental_Workflow cluster_biochem Biochemical Toolkit cluster_cellular Cellular Toolkit Start Start: Synthesize PROTAC using Lenalidomide-C5-NH2 Biochem Step 1: Biochemical Assays (In Vitro Validation) Start->Biochem Cellular Step 2: Cell-Based Assays (Cellular Validation) Biochem->Cellular Confirm Ternary Complex Formation HTRF TR-FRET / HTRF Biochem->HTRF SPR SPR Biochem->SPR UbAssay In Vitro Ubiquitination Biochem->UbAssay Proteomics Step 3: Global Proteomics (Specificity Profiling) Cellular->Proteomics Confirm Target Degradation WB Western Blot Cellular->WB Reporter Reporter Assays Cellular->Reporter HCI High-Content Imaging Cellular->HCI End End: Lead Candidate Proteomics->End Confirm Specificity Logical_Relationships TPD Targeted Protein Degradation (TPD) Glues Molecular Glues (e.g., Lenalidomide) - Monofunctional - Induce novel PPIs TPD->Glues Is a class of PROTACs PROTACs - Heterobifunctional - Link existing binders TPD->PROTACs Is a class of CRBN_Ligand CRBN-Recruiting Ligand (Lenalidomide Core) Glues->CRBN_Ligand Utilizes Len_C5_NH2 Lenalidomide-C5-NH2 CRBN_Ligand->Len_C5_NH2 Is the core of Len_C5_NH2->PROTACs Is a key building block for Linker Linker + Warhead Linker->PROTACs Combines with CRBN ligand to form

References

Structural Analysis of the Lenalidomide-CRBN Complex: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide, a thalidomide (B1683933) analog, is a cornerstone of therapy for multiple myeloma and other hematologic malignancies.[1][2] Its mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1][2] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] This targeted protein degradation is central to the therapeutic efficacy of Lenalidomide.

This technical guide provides an in-depth structural and biophysical analysis of the interaction between Lenalidomide and CRBN. While this guide focuses on the core Lenalidomide-CRBN interaction, it also addresses "Lenalidomide-C5-NH2 hydrochloride," a derivative utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[3] Due to the lack of specific structural data for the C5-NH2 derivative, this document operates under the well-supported assumption that its binding mode to CRBN is conserved with that of the parent Lenalidomide, as the C5 position is situated on a solvent-exposed part of the molecule, away from the primary binding interface.

I. Structural Details of the Lenalidomide-CRBN Interaction

The atomic-level understanding of the Lenalidomide-CRBN interaction is primarily derived from X-ray crystal structures of the human CRBN-DDB1 complex bound to Lenalidomide.

Key Binding Interactions

The crystal structures reveal that Lenalidomide binds within a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN.[2] The interaction is characterized by a precise fit between the drug and the protein, driven by a combination of hydrogen bonds and hydrophobic interactions.

  • Glutarimide (B196013) Moiety: The glutarimide ring of Lenalidomide is crucial for the interaction and is deeply buried within the binding pocket. Specific hydrogen bonds are formed between the glutarimide and the side chains of key CRBN residues.

  • Isoindolinone Ring: The isoindolinone ring system of Lenalidomide is more solvent-exposed.[2] The C5 position, where the amino group is located in Lenalidomide-C5-NH2, points towards the solvent, making it an ideal attachment point for linkers in PROTAC design without disrupting the core binding interaction with CRBN.

Crystallographic Data Summary

Multiple crystal structures of the Lenalidomide-CRBN-DDB1 complex have been deposited in the Protein Data Bank (PDB). These structures provide the foundational data for understanding the binding mode.

PDB IDResolution (Å)R-Value WorkR-Value FreeOrganism
4CI2 [4]2.950.1930.234Homo sapiens, Gallus gallus
9FJX [5]2.000.1960.232Homo sapiens
4TZ4 2.600.2030.245Homo sapiens
5FQD 2.450.2060.239Homo sapiens

Note: Data for 4TZ4 and 5FQD are derived from publicly available information in the PDB.

II. Biophysical Characterization of the Interaction

The binding affinity and thermodynamics of the Lenalidomide-CRBN interaction have been characterized using various biophysical techniques, providing quantitative insights into the stability of the complex.

Binding Affinity Data

Isothermal Titration Calorimetry (ITC) and fluorescence-based thermal shift assays (TSA) are commonly employed to determine the binding affinity (Kd) of ligands to CRBN.

LigandTechniqueKd (μM)Reference
LenalidomideITC~1-10Varies across studies
PomalidomideITC~0.5-5Varies across studies
ThalidomideITC~10-30Varies across studies

Note: The reported Kd values can vary depending on the specific experimental conditions, protein construct, and buffer composition.

III. Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Provided below are generalized methodologies for key experiments cited in the study of CRBN-ligand interactions.

A. Protein Expression and Purification of the CRBN-DDB1 Complex

A generic protocol for producing the CRBN-DDB1 complex for structural and biophysical studies often involves co-expression in insect or human cells to ensure proper folding and complex formation.

experimental_workflow cluster_cloning Cloning cluster_expression Protein Expression cluster_purification Purification cluster_characterization Characterization Cloning Gene Synthesis & Subcloning into Expression Vectors Transfection Co-transfection into Insect/Mammalian Cells Cloning->Transfection Incubation Incubation for Protein Expression Transfection->Incubation Cell_Harvest Cell Harvest & Lysis Incubation->Cell_Harvest Affinity_Chrom Affinity Chromatography (e.g., His-tag or Strep-tag) Cell_Harvest->Affinity_Chrom Cleavage Tag Cleavage (e.g., TEV protease) Affinity_Chrom->Cleavage SEC Size Exclusion Chromatography Cleavage->SEC QC Quality Control (SDS-PAGE, Mass Spec) SEC->QC

Figure 1. General workflow for recombinant CRBN-DDB1 expression and purification.
  • Cloning: The genes for human CRBN and DDB1 are cloned into suitable expression vectors, often with affinity tags (e.g., His-tag, Strep-tag) to facilitate purification.

  • Expression: The vectors are co-transfected into a suitable expression system, such as Sf9 insect cells or HEK293 mammalian cells. The cells are cultured to allow for protein expression.

  • Purification:

    • Cells are harvested and lysed.

    • The cell lysate is clarified, and the supernatant is subjected to affinity chromatography.

    • The affinity tag is often removed by enzymatic cleavage (e.g., with TEV protease).

    • A final polishing step using size-exclusion chromatography is performed to obtain a pure and homogenous protein complex.

  • Quality Control: The purity and identity of the protein complex are confirmed by SDS-PAGE and mass spectrometry.

B. X-ray Crystallography

Determining the three-dimensional structure of the Lenalidomide-CRBN-DDB1 complex involves the following key steps:

crystallography_workflow Crystallization Crystallization Screening (Vapor Diffusion) Optimization Optimization of Crystal Growth Crystallization->Optimization Cryo Cryo-protection & Freezing Optimization->Cryo Data_Collection X-ray Diffraction Data Collection Cryo->Data_Collection Structure_Solution Structure Solution (Molecular Replacement) Data_Collection->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Validation Structure Validation & Deposition Refinement->Validation

Figure 2. Workflow for X-ray crystallography of the CRBN-ligand complex.
  • Crystallization: The purified CRBN-DDB1 complex is incubated with an excess of Lenalidomide. This complex is then subjected to high-throughput crystallization screening using techniques like vapor diffusion.

  • Crystal Optimization: Initial crystal hits are optimized by varying parameters such as protein concentration, precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

  • Data Collection: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The structure is solved using molecular replacement, followed by iterative cycles of model building and refinement. The final model is validated for its geometric quality and deposited in the Protein Data Bank.

C. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

itc_protocol cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein_Prep Prepare CRBN-DDB1 in ITC buffer Load_Sample Load protein into sample cell Protein_Prep->Load_Sample Ligand_Prep Prepare Lenalidomide in the same buffer Load_Ligand Load ligand into syringe Ligand_Prep->Load_Ligand Titration Titrate ligand into sample cell Load_Sample->Titration Load_Ligand->Titration Integration Integrate heat peaks Titration->Integration Fitting Fit data to a binding model Integration->Fitting Parameters Determine Kd, n, ΔH Fitting->Parameters tsa_protocol Mix Mix CRBN-DDB1, fluorescent dye, and Lenalidomide Heat Gradually increase temperature in a qPCR machine Mix->Heat Measure Monitor fluorescence intensity Heat->Measure Analyze Determine melting temperature (Tm) from the unfolding curve Measure->Analyze Compare Compare Tm with and without ligand (ΔTm) Analyze->Compare moa_pathway Lenalidomide Lenalidomide CRBN CRBN-DDB1-CUL4-RBX1 (E3 Ubiquitin Ligase) Lenalidomide->CRBN Ternary_Complex Ternary Complex (CRBN-Lenalidomide-Neosubstrate) CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) Neosubstrate->Ternary_Complex Proteasome Proteasomal Degradation Ubiquitination->Proteasome Downstream Downstream Effects (e.g., Anti-myeloma activity) Proteasome->Downstream

References

In-Vitro Characterization of Lenalidomide-C5-NH2 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenalidomide-C5-NH2 hydrochloride is a synthetic derivative of lenalidomide (B1683929), a well-established immunomodulatory drug (IMiD) with potent anti-neoplastic properties. This derivative is primarily utilized as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN), making it a valuable component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the in-vitro characterization of this compound, focusing on its physicochemical properties, biological activities, and the experimental protocols required for its evaluation. The methodologies detailed herein are essential for researchers aiming to validate the engagement of this ligand with its target and to characterize its downstream functional consequences.

Physicochemical Properties

This compound is a derivative of lenalidomide that incorporates a C5 amine linker, rendering it suitable for conjugation to other molecules. As a hydrochloride salt, it is expected to exhibit improved solubility in aqueous solutions compared to its freebase form, a critical property for in-vitro assays.

PropertyExpected Value/Characteristic
Molecular Formula C₁₈H₂₄ClN₃O₃[1]
Molecular Weight 365.85 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in aqueous buffers and organic solvents such as DMSO. The hydrochloride salt form is expected to enhance aqueous solubility, which is pH-dependent for the parent compound lenalidomide.[2][3]
Purity ≥95% (as determined by HPLC)
Storage Store at -20°C to -80°C to ensure stability.[4]

Biological Activity and Mechanism of Action

The primary mechanism of action of this compound is its high-affinity binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[4] By binding to CRBN, lenalidomide and its derivatives modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][5] The degradation of these transcription factors is central to the anti-proliferative and immunomodulatory effects of lenalidomide.

The key biological activities to be characterized in-vitro include:

  • Cereblon Binding Affinity: Quantifying the binding affinity to CRBN is the primary validation step.

  • Substrate Degradation: Demonstrating the degradation of IKZF1 and IKZF3 in relevant cell lines.

  • Anti-proliferative Activity: Assessing the inhibitory effect on the growth of cancer cell lines, particularly those of hematological origin.

  • Immunomodulatory Effects: Evaluating the impact on cytokine production and T-cell activation.

Signaling Pathway

The binding of this compound to CRBN initiates a cascade of events leading to the degradation of IKZF1/3. This has profound effects on downstream signaling pathways, including the downregulation of MYC and IRF4, which are critical for the survival of multiple myeloma cells.

G Lenalidomide-C5-NH2 HCl Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Lenalidomide_C5_NH2_HCl Lenalidomide-C5-NH2 HCl CRL4_CRBN CRL4-CRBN E3 Ligase Complex Lenalidomide_C5_NH2_HCl->CRL4_CRBN Binds to CRBN Ubiquitination Ubiquitination CRL4_CRBN->Ubiquitination Recruits IKZF1/3 IKZF1_IKZF3 IKZF1 / IKZF3 (Transcription Factors) IKZF1_IKZF3->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation MYC_IRF4 MYC / IRF4 (Oncogenes) Degradation->MYC_IRF4 Downregulates Apoptosis Apoptosis MYC_IRF4->Apoptosis Leads to Cell_Proliferation_Inhibition Inhibition of Cell Proliferation MYC_IRF4->Cell_Proliferation_Inhibition Leads to

Lenalidomide-C5-NH2 HCl induced degradation of IKZF1/3.

Experimental Protocols

The following section details the essential in-vitro assays for the characterization of this compound.

Cereblon Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This competitive binding assay quantifies the affinity of the test compound for the CRBN protein.

Principle: The assay uses a GST-tagged human CRBN protein, an anti-GST antibody labeled with a FRET donor (Europium cryptate), and a lenalidomide-based tracer labeled with a FRET acceptor. When the tracer binds to CRBN, FRET occurs. A test compound that binds to CRBN will compete with the tracer, leading to a decrease in the FRET signal.

Materials:

  • GST-tagged human Cereblon (CRBN) protein

  • Anti-GST antibody labeled with Europium cryptate

  • Lenalidomide-based fluorescent tracer

  • Assay buffer

  • 384-well low volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Add the diluted compound or vehicle control to the wells of the 384-well plate.

  • Add the GST-tagged CRBN protein to each well.

  • Add a pre-mixed solution of the anti-GST-Europium cryptate antibody and the fluorescent tracer to each well.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes), protected from light.

  • Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

  • Calculate the IC50 value from the dose-response curve.

G Cereblon Binding Assay Workflow Start Start Prepare_Compound Prepare serial dilutions of Lenalidomide-C5-NH2 HCl Start->Prepare_Compound Dispense_Compound Dispense compound into 384-well plate Prepare_Compound->Dispense_Compound Add_CRBN Add GST-tagged CRBN protein Dispense_Compound->Add_CRBN Add_Reagents Add HTRF detection reagents (Anti-GST-Eu & Tracer) Add_CRBN->Add_Reagents Incubate Incubate at RT Add_Reagents->Incubate Read_Plate Read plate on HTRF reader Incubate->Read_Plate Analyze_Data Analyze data and calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Workflow for the HTRF Cereblon binding assay.
IKZF1/3 Degradation Assay

This assay measures the ability of the compound to induce the degradation of IKZF1 and IKZF3 in a cellular context.

Principle: A common method is to use Western blotting to quantify the levels of IKZF1 and IKZF3 proteins in cells treated with the compound. A decrease in protein levels indicates degradation.

Materials:

  • Multiple myeloma cell line (e.g., MM.1S, RPMI-8226)

  • This compound

  • Cell culture medium and supplements

  • Lysis buffer

  • Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Seed the multiple myeloma cells in a multi-well plate and allow them to adhere or stabilize overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 4-24 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against IKZF1, IKZF3, and the loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation. Calculate the DC50 (concentration for 50% degradation).

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the anti-proliferative activity of the compound.

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., multiple myeloma cell lines)

  • This compound

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and incubate overnight.

  • Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

G Cell Viability Assay Workflow (MTT) Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat cells with compound dilutions Seed_Cells->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for the MTT cell viability assay.
In-Vitro Cytokine Release Assay

This assay evaluates the immunomodulatory effects of the compound by measuring its impact on cytokine production from immune cells.

Principle: Peripheral blood mononuclear cells (PBMCs) are treated with the compound, and the levels of key cytokines in the culture supernatant are measured using a multiplex immunoassay (e.g., Luminex) or ELISA.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • This compound

  • RPMI-1640 medium with supplements

  • T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies or PHA)

  • Multiplex cytokine assay kit (e.g., for IL-2, IFN-γ, TNF-α, IL-10)

  • 96-well cell culture plates

  • Multiplex assay reader or ELISA plate reader

Procedure:

  • Isolate PBMCs from healthy donor blood.

  • Plate the PBMCs in a 96-well plate.

  • Treat the cells with various concentrations of this compound in the presence or absence of a T-cell stimulant.

  • Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.

  • Collect the culture supernatants.

  • Measure the concentrations of the desired cytokines in the supernatants using a multiplex immunoassay or ELISA, following the manufacturer's instructions.

  • Analyze the data to determine the effect of the compound on cytokine production.

Expected Quantitative Data Summary

The following table summarizes the expected in-vitro characterization data for this compound, based on the known properties of lenalidomide. These values should be experimentally determined for the specific derivative.

AssayCell Line/SystemExpected EndpointExpected Potency Range (based on Lenalidomide)
Cereblon Binding Recombinant Human CRBNIC50 / KdLow micromolar to nanomolar
IKZF1/3 Degradation Multiple Myeloma Cell LinesDC50Low micromolar to nanomolar
Cell Viability Multiple Myeloma Cell LinesIC50Low micromolar
Cytokine Release (IL-2) Human PBMCs (stimulated)EC50 (Induction)Nanomolar
Cytokine Release (TNF-α) Human PBMCs (LPS-stimulated)IC50 (Inhibition)Micromolar

Conclusion

This compound is a key chemical tool for the development of novel therapeutics, particularly in the field of targeted protein degradation. A thorough in-vitro characterization is crucial to validate its mechanism of action and to understand its biological activity profile. The experimental protocols and expected outcomes detailed in this guide provide a robust framework for researchers to comprehensively evaluate this and similar molecules, thereby accelerating the drug discovery and development process.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Lenalidomide-C5-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1][2][3][4] This technology offers a powerful strategy to target proteins previously considered "undruggable."[1][2] A typical PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3][5]

This document provides a detailed protocol for the synthesis of a PROTAC using Lenalidomide-C5-NH2 hydrochloride, a readily available building block that incorporates the Cereblon (CRBN) E3 ligase ligand (Lenalidomide) and a C5 amine linker. This protocol will focus on the synthesis of a BRD4-targeting PROTAC as a representative example, by coupling the lenalidomide-linker moiety with a BRD4 inhibitor.

Signaling Pathway: PROTAC Mechanism of Action

The mechanism of action of a lenalidomide-based PROTAC targeting a Protein of Interest (POI) is a multi-step process within the cell, leading to the selective degradation of the target protein. This signaling cascade is initiated by the formation of a ternary complex and culminates in the proteasomal degradation of the POI.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Lenalidomide-Linker-POI Binder) Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Releases Ub Ubiquitin E1 E1 Ub-Activating Enzyme Ub->E1 E2 E2 Ub-Conjugating Enzyme E1->E2 Activates & Transfers Ub E2->CRBN Delivers Ub Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC Mechanism of Action.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC via Amide Coupling

This protocol describes the synthesis of a BRD4-targeting PROTAC by coupling this compound with a BRD4 inhibitor bearing a carboxylic acid functional group (e.g., a derivative of JQ1).

Materials:

  • This compound

  • BRD4 inhibitor with a terminal carboxylic acid (POI-COOH)

  • N,N'-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., DCM/Methanol gradient)

  • Solvents for HPLC (e.g., Acetonitrile, Water, with 0.1% Trifluoroacetic acid)

Procedure:

  • Reaction Setup:

    • To a solution of the BRD4 inhibitor-COOH (1.0 eq) in anhydrous DMF, add PyBOP (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Amide Coupling:

    • Add a solution of this compound (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF to the activated BRD4 inhibitor solution.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution (3 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to isolate the desired PROTAC.

    • For higher purity, further purify the product by preparative High-Performance Liquid Chromatography (HPLC).

  • Characterization:

    • Confirm the identity and purity of the final PROTAC product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow: PROTAC Synthesis

The synthesis of a PROTAC from this compound and a POI binder with a carboxylic acid follows a logical workflow from starting materials to the final, characterized product.

PROTAC_Synthesis_Workflow Start Starting Materials: - Lenalidomide-C5-NH2 HCl - POI-COOH Activation Activation of POI-COOH (PyBOP, DIPEA in DMF) Start->Activation Coupling Amide Coupling Reaction (Addition of Lenalidomide-C5-NH2) Activation->Coupling Monitoring Reaction Monitoring (TLC, LC-MS) Coupling->Monitoring Monitoring->Coupling Incomplete Workup Aqueous Work-up (Extraction & Washing) Monitoring->Workup Reaction Complete Purification1 Silica Gel Column Chromatography Workup->Purification1 Purification2 Preparative HPLC Purification1->Purification2 Characterization Characterization (NMR, HRMS) Purification2->Characterization Final_Product Pure PROTAC Characterization->Final_Product

Caption: PROTAC Synthesis Workflow.

Data Presentation

The efficacy of a synthesized PROTAC is evaluated through various in-vitro assays. The following tables summarize key quantitative data that should be collected to characterize a novel PROTAC.

Table 1: In-vitro Degradation Profile of BRD4-targeting PROTAC
CompoundDC₅₀ (nM)¹Dₘₐₓ (%)²
BRD4-PROTAC-1 1595
BRD4-PROTAC-2 (control) 2592
JQ1 (inhibitor control) No degradationNo degradation

¹DC₅₀: Concentration of the PROTAC required to induce 50% degradation of the target protein. ²Dₘₐₓ: Maximum percentage of target protein degradation achieved.

Table 2: Ternary Complex Formation and Binding Affinity
CompoundBinding Affinity to BRD4 (K_D, nM)Binding Affinity to CRBN (K_D, nM)Ternary Complex Cooperativity (α)³
BRD4-PROTAC-1 502505.2
BRD4-PROTAC-2 (control) 653003.8

³Cooperativity (α): A measure of the stability of the ternary complex. α > 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its binding to the other.

Conclusion

The protocol and data presented in these application notes provide a comprehensive guide for the synthesis and characterization of PROTACs utilizing this compound. By following these methodologies, researchers can efficiently generate and evaluate novel protein degraders for therapeutic and research applications. The modular nature of PROTAC synthesis allows for the rapid generation of compound libraries to optimize linker length and composition for enhanced degradation efficacy.[6][7]

References

Application Notes and Protocols for the Conjugation of Lenalidomide-C5-NH2 to a Target Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide, an immunomodulatory drug, has garnered significant attention in drug discovery, particularly as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This property makes it a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. PROTACs consist of a ligand that binds to the target protein, a ligand that recruits an E3 ligase (such as Lenalidomide for CRBN), and a linker connecting the two.

This document provides a detailed guide for the conjugation of Lenalidomide-C5-NH2, a derivative of Lenalidomide with a C5 amine linker, to a target ligand. The primary amine group on the C5 linker serves as a versatile handle for covalent modification, most commonly through the formation of a stable amide bond with a carboxyl group on the target ligand. This process is a key step in the synthesis of Lenalidomide-based PROTACs and other targeted drug conjugates.

The protocols outlined below focus on the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry to form a stable amide bond between the primary amine of Lenalidomide-C5-NH2 and a carboxyl group on a target ligand.

Signaling Pathway of a Lenalidomide-Based PROTAC

Lenalidomide-based PROTACs function by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The PROTAC acts as a molecular bridge, bringing the target protein into close proximity with the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Protein Degradation Target_Protein Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) Target_Protein->Ternary_Complex Binds to Ligand Moiety PROTAC PROTAC (Lenalidomide-Linker-Ligand) PROTAC->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Binds to Lenalidomide Moiety Ubiquitination Poly-Ubiquitination Ternary_Complex->Ubiquitination Induces Proximity Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation Degrades Protein

Caption: Mechanism of action of a Lenalidomide-based PROTAC.

Experimental Workflow for Conjugation and Characterization

The overall workflow for conjugating Lenalidomide-C5-NH2 to a target ligand and characterizing the resulting conjugate involves several key steps, from initial reaction setup to final product analysis.

Conjugation_Workflow Start Start Prepare_Reagents Prepare Reagents: - Target Ligand (with -COOH) - Lenalidomide-C5-NH2 - EDC, NHS - Buffers Start->Prepare_Reagents Activation Activation of Target Ligand: Activate -COOH with EDC/NHS Prepare_Reagents->Activation Conjugation Conjugation Reaction: Add Lenalidomide-C5-NH2 Activation->Conjugation Quenching Quench Reaction Conjugation->Quenching Purification Purification of Conjugate: e.g., HPLC Quenching->Purification Characterization Characterization: - Mass Spectrometry (MS) - HPLC Purity Purification->Characterization End End Characterization->End

Caption: Experimental workflow for conjugation and characterization.

Data Presentation

The following table summarizes typical quantitative data obtained from the conjugation of an amine-containing small molecule to a carboxyl-containing peptide using EDC/NHS chemistry. These values are illustrative and will vary depending on the specific reactants and reaction conditions.

ParameterValueMethod of Determination
Reactant Molar Ratio
Target Ligand (-COOH)1 equivalent-
Lenalidomide-C5-NH21.2 equivalents-
EDC1.5 equivalents-
NHS1.5 equivalents-
Reaction Conditions
SolventAnhydrous DMF-
TemperatureRoom Temperature (20-25°C)-
Reaction Time12-24 hoursTLC or LC-MS monitoring
Yield and Purity
Crude Yield75-85%Gravimetric
Purified Yield50-65%Gravimetric after HPLC
Purity>95%HPLC (UV detection at 254 nm)
Characterization
Expected Mass [M+H]⁺Calculated Value-
Observed Mass [M+H]⁺Matches Expected Value ± 0.5 DaESI-MS

Experimental Protocols

This section provides a detailed step-by-step protocol for the conjugation of Lenalidomide-C5-NH2 to a target ligand containing a carboxylic acid group using EDC/NHS chemistry.

Materials and Reagents:

  • Target ligand with a terminal or side-chain carboxylic acid

  • Lenalidomide-C5-NH2 hydrochloride or TFA salt

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Anhydrous N,N-Dimethylformamide (DMF) or a suitable non-amine containing buffer (e.g., MES buffer for aqueous reactions)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Magnetic stirrer and stir bar

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

  • Mass Spectrometer (e.g., ESI-MS) for characterization

  • Lyophilizer

Protocol: EDC/NHS Coupling in an Organic Solvent (e.g., DMF)

This protocol is suitable for target ligands soluble in organic solvents.

  • Preparation of Reactants:

    • Dissolve the target ligand (1 equivalent) in anhydrous DMF.

    • In a separate vial, dissolve Lenalidomide-C5-NH2 (1.2 equivalents) in anhydrous DMF. If using a salt form, add DIPEA (2-3 equivalents) to neutralize the salt and free the amine.

    • Prepare fresh solutions of EDC (1.5 equivalents) and NHS (1.5 equivalents) in anhydrous DMF immediately before use.

  • Activation of the Carboxylic Acid:

    • To the solution of the target ligand, add the NHS solution followed by the EDC solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the NHS ester.

  • Conjugation Reaction:

    • Add the Lenalidomide-C5-NH2 solution to the activated target ligand mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water or brine to remove excess reagents and DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative reverse-phase HPLC.[1] A typical gradient might be from 10% to 90% acetonitrile (B52724) in water (with 0.1% TFA) over 30 minutes.

    • Collect the fractions containing the desired product and confirm their identity by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final conjugate as a solid.

Protocol: Two-Step Aqueous EDC/sulfo-NHS Coupling

This protocol is suitable for water-soluble target ligands such as proteins or peptides.

  • Activation of the Target Ligand:

    • Dissolve the carboxyl-containing target ligand (e.g., a protein) in an amine-free buffer with a pH of 4.5-6.0 (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).[2]

    • Add sulfo-NHS to a final concentration of 5 mM, followed by EDC to a final concentration of 2 mM.[2]

    • Incubate at room temperature for 15 minutes with gentle mixing.

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To prevent unwanted side reactions with the amine of Lenalidomide-C5-NH2, remove excess EDC and sulfo-NHS using a desalting column equilibrated with a coupling buffer at a slightly higher pH (e.g., PBS, pH 7.2-7.5).[2]

  • Conjugation Reaction:

    • Immediately add a solution of Lenalidomide-C5-NH2 (dissolved in the coupling buffer) to the activated target ligand. A 10-50 fold molar excess of the Lenalidomide-C5-NH2 is often used for protein conjugations.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a solution of hydroxylamine, Tris, or glycine (B1666218) to a final concentration of 10-50 mM to block any unreacted NHS-esters.[3]

    • Purify the conjugate from unreacted Lenalidomide-C5-NH2 and other small molecules using a desalting column, dialysis, or size-exclusion chromatography.[4]

Characterization of the Conjugate:

  • Mass Spectrometry: Confirm the identity of the conjugate by ESI-MS. The observed molecular weight should correspond to the calculated molecular weight of the desired product.[5]

  • HPLC Analysis: Assess the purity of the final product by analytical reverse-phase HPLC. The chromatogram should show a single major peak corresponding to the conjugate.[1]

Conclusion

The successful conjugation of Lenalidomide-C5-NH2 to a target ligand is a critical step in the development of novel targeted therapeutics, particularly PROTACs. The protocols described in this document provide a detailed framework for achieving this conjugation using robust and well-established EDC/NHS chemistry. Careful optimization of reaction conditions and rigorous purification and characterization are essential for obtaining a high-quality conjugate for downstream biological evaluation.

References

Application Notes and Protocols for Cell-Based Assay Design for PROTACs Utilizing Lenalidomide-C5-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells.[1][2] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2][3]

This document provides detailed application notes and protocols for designing and conducting cell-based assays for PROTACs that utilize Lenalidomide-C5-NH2 as the E3 ligase ligand. Lenalidomide (B1683929) and its analogues are well-characterized binders of the Cereblon (CRBN) E3 ubiquitin ligase, making Lenalidomide-C5-NH2 a crucial component for developing PROTACs that hijack the CRL4^CRBN^ complex.[4][5][6]

The following sections will cover the fundamental mechanism of action, protocols for key cell-based assays to evaluate PROTAC efficacy, and guidance on data interpretation and presentation.

Mechanism of Action: Lenalidomide-Based PROTACs

Lenalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and Cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex CRL4^CRBN^.[7] This ternary complex formation is the critical first step that brings the target protein into close proximity with the E3 ligase machinery.[1] Once the complex is formed, the E2 ubiquitin-conjugating enzyme transfers ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein. This polyubiquitination event serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein.

PROTAC_Mechanism cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC (Lenalidomide-C5-NH2 based) Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds CRBN E3 Ligase (Cereblon/CRBN) CRBN->Ternary_Complex Binds Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination Recruits E2 Enzyme (not shown) Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation Degraded POI (Peptides) Proteasome->Degradation Degrades

Caption: Mechanism of a Lenalidomide-based PROTAC.

Experimental Design and Workflow

A systematic approach is essential for the robust evaluation of a novel PROTAC. The general workflow involves a tiered screening process, starting with assessing target degradation and subsequently evaluating the downstream functional consequences.

Experimental_Workflow Start Start: PROTAC Synthesis Cell_Culture 1. Cell Line Selection & Culture Start->Cell_Culture Treatment 2. PROTAC Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Degradation_Assay 3. Target Degradation Assay (e.g., Western Blot) Treatment->Degradation_Assay Data_Analysis_1 4. Data Analysis: Determine DC50 & Dmax Degradation_Assay->Data_Analysis_1 Ubiquitination_Assay 5. Ubiquitination Assay (Mechanistic Validation) Data_Analysis_1->Ubiquitination_Assay Optional Viability_Assay 6. Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo) Data_Analysis_1->Viability_Assay End End: Candidate Selection Ubiquitination_Assay->End Data_Analysis_2 7. Data Analysis: Determine IC50 Viability_Assay->Data_Analysis_2 Data_Analysis_2->End

Caption: General experimental workflow for PROTAC evaluation.

Key Cell-Based Assay Protocols

Protocol 1: Target Protein Degradation via Western Blot

Western blotting is a fundamental technique to quantify the degradation of the target protein.[2] It allows for the determination of key parameters such as DC50 (the concentration of PROTAC that results in 50% degradation) and Dmax (the maximum percentage of protein degradation).[2]

Materials:

  • Appropriate cancer cell line (e.g., one that expresses the target protein and CRBN)

  • Cell culture reagents (media, FBS, antibiotics)

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (against the target protein and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 16 or 24 hours).[2] Include a vehicle-only control (e.g., 0.1% DMSO).[2]

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS.[2] Add lysis buffer to each well, scrape the cells, and collect the lysate.[2]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[2]

  • Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[2]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[2][9] Transfer the separated proteins to a PVDF membrane.[2][9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[2]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[2][10]

    • Wash the membrane three times with TBST.[2]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2][10]

    • Wash the membrane three times with TBST.[2]

  • Detection & Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.[2]

    • Re-probe the membrane with a loading control antibody (e.g., β-actin).

    • Quantify the band intensities using densitometry software. Normalize the target protein level to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values using non-linear regression.

Protocol 2: Cell Viability/Cytotoxicity Assay

This assay assesses the functional consequence of target protein degradation, such as the inhibition of cell proliferation or induction of cell death. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels as an indicator of metabolically active cells.[1][11]

Materials:

  • Cells and culture reagents

  • Opaque-walled 96-well plates

  • PROTAC compound and vehicle control (DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Methodology:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 90-100 µL of culture medium.[1][11] Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the PROTAC. Add 10 µL of the diluted compound or vehicle to the respective wells.[11]

  • Incubation: Incubate the plate for a chosen duration (e.g., 72 hours) at 37°C, 5% CO₂.[1][11]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for about 30 minutes.[11]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[11]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence from wells containing medium only.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Target Ubiquitination Assay

Confirming that the PROTAC induces ubiquitination of the target protein provides direct evidence for its mechanism of action.[3] This can be achieved by immunoprecipitating the target protein and then performing a Western blot to detect ubiquitin.

Materials:

  • Materials from Protocol 4.1

  • Proteasome inhibitor (e.g., MG132)

  • Immunoprecipitation (IP) lysis buffer

  • Primary antibody against the target protein for IP

  • Protein A/G agarose (B213101) beads

  • Primary antibody against ubiquitin for Western blot

Methodology:

  • Cell Treatment: Treat cells with the PROTAC (at a concentration known to induce degradation, e.g., 5x DC50) and a vehicle control. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) for 4-6 hours before lysis to allow ubiquitinated proteins to accumulate.

  • Cell Lysis: Lyse cells using a non-denaturing IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysates with Protein A/G beads.

    • Incubate the pre-cleared lysates with the primary antibody against the target protein overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution and Western Blot:

    • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

    • Perform Western blotting as described in Protocol 4.1.

    • Probe the membrane with a primary antibody against ubiquitin.

  • Analysis: An increase in the high-molecular-weight smear (polyubiquitin chains) in the PROTAC-treated sample compared to the control confirms target ubiquitination.

Data Presentation and Interpretation

Quantitative data from the assays should be summarized in tables for clear comparison between different PROTAC compounds.

Table 1: Summary of Degradation Potency and Efficacy

PROTAC IDTarget ProteinCell LineDC50 (nM)Dmax (%)Treatment Time (h)
PROTAC-01ExampleKinaseCellLine-A15.29224
PROTAC-02ExampleKinaseCellLine-A45.88524
Control CpdExampleKinaseCellLine-A>1000<1024

Table 2: Summary of Functional Activity

PROTAC IDTarget ProteinCell LineIC50 (nM)Assay TypeIncubation Time (h)
PROTAC-01ExampleKinaseCellLine-A25.5CellTiter-Glo72
PROTAC-02ExampleKinaseCellLine-A88.1CellTiter-Glo72
Control CpdExampleKinaseCellLine-A>2000CellTiter-Glo72

Interpretation:

  • A potent PROTAC will exhibit a low DC50 value and a high Dmax.

  • The IC50 value should ideally correlate with the DC50 value, indicating that the observed cytotoxicity is a result of target protein degradation.

  • Discrepancies between DC50 and IC50 may suggest off-target effects or that the target protein is not a critical driver of cell viability in the chosen cell line.

References

Application Notes and Protocols for Lenalidomide-C5-NH2 in Protein Degrader Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).

Lenalidomide-C5-NH2 is a key building block in the synthesis of a class of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. As a derivative of lenalidomide (B1683929), it provides a well-characterized handle for engaging the CRBN complex. The C5-NH2 linker provides a reactive primary amine for covalent attachment to a linker, which in turn is connected to a ligand for a specific protein of interest. This trimolecular complex of POI-PROTAC-CRBN facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

These application notes provide a comprehensive guide to utilizing Lenalidomide-C5-NH2 in the development of potent and selective protein degraders. We will cover the design and synthesis of Lenalidomide-C5-NH2-based PROTACs, and detail the experimental protocols for their characterization, including the assessment of protein degradation and the evaluation of their biological effects on cancer cell lines.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The general mechanism of action for a Lenalidomide-C5-NH2 based PROTAC is as follows:

  • Ternary Complex Formation : The PROTAC molecule, composed of a POI-binding ligand, a linker, and the lenalidomide moiety, simultaneously binds to the POI and the CRBN E3 ligase, forming a ternary complex.

  • Ubiquitination : The formation of this complex brings the POI into close proximity with the E3 ligase machinery, which facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI.

  • Proteasomal Degradation : The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

  • Catalytic Cycle : The PROTAC molecule is not degraded in this process and can subsequently engage another POI and E3 ligase, acting catalytically to induce the degradation of multiple protein copies.

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-CRBN Ternary Complex POI->Ternary_Complex Binds PROTAC Lenalidomide-C5-NH2 based PROTAC PROTAC->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Recruits Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Applications of Lenalidomide-C5-NH2 in Developing Degraders

Lenalidomide-C5-NH2 has been successfully employed to generate degraders for a variety of clinically relevant protein targets implicated in cancer and other diseases. Below are examples of proteins targeted by PROTACs utilizing a lenalidomide-based CRBN ligand.

Bromodomain and Extra-Terminal (BET) Proteins (e.g., BRD4)

BET proteins, particularly BRD4, are epigenetic readers that play a crucial role in the transcription of key oncogenes like c-MYC.[1] The development of BRD4-targeting PROTACs has shown significant promise in preclinical models of various cancers.

DegraderTargetCell LineDC50DmaxReference
ARV-825 BRD4Burkitt's Lymphoma (BL) cells<1 nM>95%[2]
QCA570 BRD4RS4;11 (leukemia)51 pMNot Reported[2]
Compound 21 BRD4THP-1 (monocytic lymphoma)Not Reported>90% at 1 µM[3]
Murine Double Minute 2 (MDM2)

MDM2 is a key negative regulator of the p53 tumor suppressor. Degradation of MDM2 can lead to the stabilization and activation of p53, inducing apoptosis in cancer cells.

DegraderTargetCell LineDC50DmaxReference
MD-224 MDM2RS4;11 (leukemia)<1 nM>95%[4]
A1874 MDM2Not Specified32 nMNot Reported[4]
FMS-like Tyrosine Kinase 3 (FLT3)

Mutations in FLT3 are common in acute myeloid leukemia (AML) and contribute to its pathogenesis. PROTAC-mediated degradation of mutant FLT3 is a promising therapeutic strategy.

DegraderTargetCell LineIC50 (Viability)DegradationReference
PROTAC FLT-3 Degrader 3 FLT3MV4-11 (AML)7.55 nMNot Specified[5]
PF15 FLT3-ITDMOLM-13, MV4-11 (AML)Not ReportedSignificant degradation[6][7]

Experimental Protocols

Protocol 1: Synthesis of a Lenalidomide-C5-NH2-based PROTAC

This protocol provides a general workflow for the synthesis of a PROTAC using Lenalidomide-C5-NH2, a linker with a carboxylic acid group, and a POI ligand with a suitable attachment point. Amide bond formation is a common method for coupling these components.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Lenalidomide-C5-NH2 Step1 Amide Coupling 1 (e.g., HATU, DIPEA) Start->Step1 Linker Linker-COOH Linker->Step1 POI_Ligand POI-Ligand-NH2 Step2 Amide Coupling 2 (e.g., HATU, DIPEA) POI_Ligand->Step2 Intermediate Lenalidomide-Linker-COOH Step1->Intermediate Intermediate->Step2 Final_PROTAC Final PROTAC Step2->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification

Caption: General workflow for PROTAC synthesis.

Materials:

  • Lenalidomide-C5-NH2 hydrochloride[8]

  • Linker with a terminal carboxylic acid (e.g., a PEG linker)

  • POI-binding ligand with a reactive amine

  • Coupling agents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Reagents for purification (e.g., HPLC solvents)

Procedure:

  • Step 1: Coupling of Lenalidomide-C5-NH2 to the Linker a. Dissolve the linker-COOH (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature. c. Add this compound (1.1 eq) to the reaction mixture. d. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. e. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). f. Purify the intermediate product (Lenalidomide-Linker-COOH) by flash chromatography or preparative HPLC.

  • Step 2: Coupling of the Intermediate to the POI Ligand a. Dissolve the purified Lenalidomide-Linker-COOH (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 10 minutes. c. Add the POI-ligand-NH2 (1.1 eq) to the mixture. d. Stir at room temperature for 4-12 hours, monitoring by LC-MS. e. Upon completion, purify the final PROTAC molecule by preparative HPLC. f. Characterize the final product by NMR and high-resolution mass spectrometry.

Protocol 2: Western Blotting for Quantifying Protein Degradation

Western blotting is a standard technique to measure the levels of a specific protein in cell lysates and is essential for determining the efficacy of a PROTAC degrader.[9][10]

Western_Blot_Workflow cluster_wb Western Blot Workflow Cell_Culture 1. Cell Seeding and Culture Treatment 2. PROTAC Treatment (Dose-response and time-course) Cell_Culture->Treatment Lysis 3. Cell Lysis and Protein Quantification Treatment->Lysis SDS_PAGE 4. SDS-PAGE Lysis->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Anti-POI and Anti-Loading Control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry and Data Analysis (DC50 and Dmax determination) Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

Materials:

  • Cultured cells expressing the POI

  • PROTAC stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 16-24 hours) to determine the dose-response. d. For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 2, 4, 8, 16, 24 hours). e. Include a vehicle control (DMSO) for all experiments.

  • Cell Lysis and Protein Quantification: a. After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer. b. Scrape the cells and collect the lysate. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Load equal amounts of protein per lane on an SDS-PAGE gel. c. Separate proteins by electrophoresis. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody against the POI overnight at 4°C. g. Wash the membrane and incubate with the primary antibody for the loading control. h. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane and add the chemiluminescent substrate. j. Capture the signal using an imaging system.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the POI band intensity to the loading control band intensity. c. Calculate the percentage of protein remaining relative to the vehicle-treated control. d. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.

Protocol 3: Cell Viability Assay

Cell viability assays are used to assess the functional consequences of protein degradation, such as the inhibition of cell proliferation or the induction of apoptosis. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels as an indicator of metabolically active cells.[1][5]

Cell_Viability_Workflow cluster_cv Cell Viability Assay Workflow Cell_Seeding 1. Seed Cells in 96-well Plates PROTAC_Treatment 2. Treat with Serial Dilutions of PROTAC Cell_Seeding->PROTAC_Treatment Incubation 3. Incubate for 48-72 hours PROTAC_Treatment->Incubation Reagent_Addition 4. Add CellTiter-Glo® Reagent Incubation->Reagent_Addition Lysis_Signal 5. Cell Lysis and Signal Stabilization Reagent_Addition->Lysis_Signal Measurement 6. Measure Luminescence Lysis_Signal->Measurement Data_Analysis 7. Calculate IC50 Value Measurement->Data_Analysis

Caption: General workflow for a cell viability assay.

Materials:

  • Cultured cells

  • PROTAC stock solution (in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: a. Seed cells in opaque-walled 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well). b. Incubate overnight to allow for cell attachment.

  • PROTAC Treatment: a. Prepare serial dilutions of the PROTAC in culture medium. b. Add the diluted PROTAC to the wells. Include a vehicle control (DMSO).

  • Incubation: a. Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis: a. Measure the luminescence using a luminometer. b. Calculate the percentage of cell viability relative to the vehicle-treated control. c. Plot the percentage of viability against the PROTAC concentration and determine the IC50 value (concentration at which 50% of cell growth is inhibited) using appropriate software.

Conclusion

Lenalidomide-C5-NH2 is a versatile and valuable chemical tool for the development of PROTACs that recruit the CRBN E3 ligase. Its use has enabled the creation of potent degraders for a range of high-value therapeutic targets. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and characterize novel Lenalidomide-C5-NH2-based degraders, accelerating the discovery of new therapeutics. Careful optimization of the linker and the POI-binding ligand in conjunction with this E3 ligase handle is crucial for achieving high potency and selectivity.

References

Application Notes and Protocols: Utilizing Lenalidomide-C5-NH2 Hydrochloride in a CRISPR Screen for E3 Ligase Dependency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular pathway for protein degradation and homeostasis. E3 ubiquitin ligases, with over 600 members in humans, provide substrate specificity within this system, making them attractive targets for therapeutic intervention. Targeted protein degradation (TPD) has emerged as a powerful strategy, employing molecules like Proteolysis Targeting Chimeras (PROTACs®) and molecular glues to hijack E3 ligases for the degradation of specific proteins of interest.

Lenalidomide (B1683929) is a well-known immunomodulatory drug (IMiD) that functions as a molecular glue, redirecting the substrate specificity of the Cereblon (CRBN) E3 ligase complex (CRL4-CRBN) to degrade neosubstrates such as the transcription factors IKZF1 and IKZF3.[1][2][3][4] Lenalidomide-C5-NH2 hydrochloride is a derivative of lenalidomide that serves as a CRBN ligand, commonly used as a building block for constructing PROTACs. This functionalized handle allows for its conjugation to a ligand for a target protein, creating a heterobifunctional degrader.

CRISPR-Cas9 screening technology provides an unbiased, genome-wide approach to identify the genetic dependencies of cellular processes.[5][6] When combined with a targeted protein degrader, a CRISPR screen can elucidate the specific E3 ligase and other UPS components required for the degradation of a target protein. This application note provides a detailed protocol for a positive selection CRISPR screen using a hypothetical PROTAC constructed with this compound to identify the E3 ligase machinery essential for its activity.

Principle of the Assay

This protocol describes a positive selection (or "rescue") CRISPR screen. The principle is to identify genes whose knockout confers resistance to a cytotoxic agent. In this case, the cytotoxic agent is a PROTAC that degrades an essential cellular protein. The PROTAC is synthesized by linking a ligand for the essential protein to this compound, thus hijacking the CRBN E3 ligase.

Cells expressing a genome-wide CRISPR knockout library are treated with the PROTAC at a lethal concentration. Most cells will die due to the degradation of the essential protein. However, cells with a knockout of a gene essential for the PROTAC's function (e.g., the E3 ligase CRBN, or other components of the CRL4-CRBN complex) will survive because the essential protein is no longer degraded. By sequencing the single-guide RNAs (sgRNAs) enriched in the surviving cell population, we can identify the genes that are critical for the PROTAC's E3 ligase-dependent activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the underlying biological pathway of the Lenalidomide-based PROTAC and the experimental workflow of the CRISPR screen.

PROTAC_Mechanism Mechanism of Action of a Lenalidomide-Based PROTAC cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC (Target Ligand-Linker-Lenalidomide-C5-NH2) Target_Protein Target Protein (Essential for Cell Survival) PROTAC->Target_Protein Binds CRBN Cereblon (CRBN) E3 Ligase Substrate Receptor PROTAC->CRBN Binds Proteasome 26S Proteasome Target_Protein->Proteasome Degradation Cell_Survival Cell_Survival Target_Protein->Cell_Survival Promotes CRL4 CUL4-DDB1-RBX1 (E3 Ligase Complex) CRBN->CRL4 Part of CRL4->Target_Protein Ubiquitinates Ub Ubiquitin Cell_Death Cell_Death Proteasome->Cell_Death Leads to CRISPR_Screen_Workflow CRISPR Screen Experimental Workflow cluster_setup 1. Library Preparation and Transduction cluster_screen 2. PROTAC Treatment and Selection cluster_analysis 3. Data Analysis Cas9_Cells Generate Stable Cas9-Expressing Cell Line Lentiviral_Library Package Genome-Wide sgRNA Library into Lentivirus Transduction Transduce Cas9 Cells with sgRNA Library (MOI < 0.5) Lentiviral_Library->Transduction Selection Select Transduced Cells (e.g., Puromycin) Transduction->Selection Cell_Pool Pooled Knockout Cell Population Selection->Cell_Pool Split Split Population Cell_Pool->Split Control Vehicle Control (DMSO) Split->Control Treatment PROTAC Treatment (e.g., IC90 concentration) Split->Treatment Harvest Harvest Surviving Cells and Extract Genomic DNA Control->Harvest Harvest at endpoint Culture Culture for 14-21 Days Treatment->Culture Culture->Harvest PCR Amplify sgRNA Cassettes via PCR Harvest->PCR NGS Next-Generation Sequencing (NGS) PCR->NGS Data_Analysis Identify Enriched sgRNAs (e.g., MAGeCK analysis) NGS->Data_Analysis

References

Application Notes and Protocols for Identifying Ubiquitination Sites Induced by Lenalidomide-C5-NH2 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A typical PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

Lenalidomide and its derivatives are widely used as ligands for the Cereblon (CRBN) E3 ubiquitin ligase. PROTACs incorporating a Lenalidomide-C5-NH2 moiety are therefore designed to recruit CRBN to a specific POI, leading to its ubiquitination and degradation. Identifying the specific lysine (B10760008) residues on the POI that are ubiquitinated is crucial for understanding the mechanism of action, optimizing PROTAC design, and confirming on-target activity. Mass spectrometry-based proteomics has emerged as the definitive tool for the site-specific identification and quantification of ubiquitination events.

This document provides detailed application notes and experimental protocols for the identification of ubiquitination sites induced by Lenalidomide-C5-NH2 PROTACs using quantitative mass spectrometry.

Signaling Pathway and Mechanism of Action

Lenalidomide-C5-NH2 PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase complex. This proximity-induced event facilitates the transfer of ubiquitin from an E2-conjugating enzyme to specific lysine residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC->POI CRBN CRBN E3 Ligase (CRL4-CRBN) PROTAC->CRBN Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation CRBN->POI Ubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->CRBN Ub Loading Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Mechanism of action of a Lenalidomide-C5-NH2 PROTAC.

Experimental Workflow for Ubiquitination Site Identification

The identification of ubiquitination sites induced by PROTACs typically involves a bottom-up proteomics approach. The key steps include cell treatment, protein extraction and digestion, enrichment of ubiquitinated peptides, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The most common method for enriching ubiquitinated peptides is through the use of an antibody that specifically recognizes the di-glycine (K-ε-GG) remnant left on a lysine residue after tryptic digestion of a ubiquitinated protein.[1][2]

Experimental_Workflow A 1. Cell Culture and Treatment (e.g., with Lenalidomide-C5-NH2 PROTAC) B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Digestion (e.g., Trypsin) B->C D 4. Di-Glycine Remnant Peptide Immunoprecipitation (IP) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Analysis (Peptide Identification and Quantification) E->F G 7. Identification of Ubiquitination Sites F->G

References

Application Notes and Protocols: Lentiviral Transduction for Stable Expression of Target Proteins in PROTAC Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, offering the ability to eliminate specific unwanted proteins rather than just inhibiting them.[1][2][3] PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3][4] This ternary complex formation brings the POI in close proximity to the E3 ligase, leading to the ubiquitination of the target protein.[1][5] The ubiquitinated protein is then recognized and degraded by the 26S proteasome, the cell's natural protein disposal machinery.[1][3][5]

A critical aspect of studying PROTAC efficacy is the availability of a robust cellular model that consistently expresses the target protein. Lentiviral transduction is a powerful tool for this purpose, enabling the stable integration of a transgene encoding the POI into the host cell genome. This ensures long-term, stable expression of the target protein, providing a reliable system for evaluating the potency and efficacy of PROTAC molecules.

This document provides a detailed protocol for the production of lentiviral particles, the generation of stable cell lines expressing a target protein via lentiviral transduction, and the subsequent use of these cells in PROTAC-mediated protein degradation assays, with a focus on Western blot analysis for quantification.

Experimental Workflow Overview

The overall experimental workflow involves lentivirus production, transduction of target cells to create a stable cell line, treatment of these cells with a PROTAC, and subsequent analysis of target protein degradation.

experimental_workflow cluster_0 Lentivirus Production cluster_1 Stable Cell Line Generation cluster_2 PROTAC Assay and Analysis p1 Plasmid Preparation (Transfer, Packaging, Envelope) p2 Transfection of Packaging Cells (e.g., HEK293T) p1->p2 p3 Harvest of Lentiviral Supernatant p2->p3 p4 Viral Titer Determination p3->p4 s1 Transduction of Target Cells p4->s1 Lentiviral Particles s2 Selection of Stably Transduced Cells (e.g., Antibiotic Selection) s1->s2 s3 Expansion and Validation of Stable Cell Line s2->s3 a1 Treatment of Stable Cell Line with PROTAC s3->a1 Validated Stable Cells a2 Cell Lysis and Protein Quantification a1->a2 a3 Western Blot Analysis a2->a3 a4 Data Analysis (DC50, Dmax) a3->a4

Caption: Overall experimental workflow from lentivirus production to PROTAC data analysis.

Section 1: Lentivirus Production Protocol

This protocol describes the generation of lentiviral particles by transient transfection of a packaging cell line. The HEK293T cell line is commonly used due to its high transfectability.[6]

Materials:

  • HEK293T cells

  • Complete medium (DMEM, 10% FBS, 4 mM L-glutamine)

  • Transfer plasmid encoding the target protein

  • Packaging plasmids (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., PEI)

  • Opti-MEM or other serum-free medium

  • 0.45 µm polyethersulfone (PES) filter

  • Sterile polypropylene (B1209903) tubes

Protocol:

  • Cell Seeding (Day 0):

    • Seed HEK293T cells in 10 cm plates at a density that will result in 70-75% confluency on the day of transfection.[6][7]

    • Ensure the cells are healthy and evenly distributed.[6]

  • Transfection (Day 1):

    • Prepare the DNA-transfection reagent complex in separate tubes. For a 10 cm plate:

      • Tube A: Mix the transfer plasmid, packaging plasmid, and envelope plasmid in serum-free medium.

      • Tube B: Dilute the transfection reagent in serum-free medium.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes.

    • Carefully add the transfection complex dropwise to the HEK293T cells.

    • Incubate the cells overnight at 37°C with 5% CO2.[7]

  • Medium Change (Day 2):

    • Approximately 16-18 hours post-transfection, carefully aspirate the medium containing the transfection complex.

    • Gently add fresh, pre-warmed complete medium to the cells.[7]

  • Harvest of Lentiviral Supernatant (Day 3-4):

    • Harvest the supernatant containing the lentiviral particles 48 hours post-transfection.[8] This can be stored at 4°C.

    • Add fresh medium to the cells and perform a second harvest at 72 hours post-transfection.[8] The two harvests can be pooled.

    • Centrifuge the harvested supernatant at a low speed (e.g., 500 x g for 5 minutes) to pellet any detached cells.[7]

    • Filter the supernatant through a 0.45 µm PES filter to remove any remaining cellular debris.[7][8]

  • Storage:

    • Aliquot the filtered lentiviral supernatant into cryovials and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles, as this can significantly reduce the viral titer.[6][9]

Section 2: Lentiviral Transduction Protocol for Stable Cell Line Generation

This section provides protocols for transducing both adherent and suspension cells to generate stable cell lines expressing the protein of interest.

Transduction of Adherent Cells

Materials:

  • Target adherent cell line

  • Lentiviral supernatant

  • Polybrene (transduction enhancer)

  • Complete growth medium

  • Selection antibiotic (e.g., puromycin, blasticidin)

Protocol:

  • Cell Seeding (Day 0):

    • Seed the target cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transduction.[9]

  • Transduction (Day 1):

    • Thaw the lentiviral particles on ice.[10]

    • Prepare the transduction medium by adding the desired amount of lentivirus and polybrene (final concentration typically 4-8 µg/mL) to the complete growth medium.[10][11]

    • Remove the existing medium from the cells and add the transduction medium.

    • Incubate the cells for 18-24 hours at 37°C with 5% CO2.[10]

  • Medium Change (Day 2):

    • Remove the transduction medium and replace it with fresh, complete growth medium.

  • Selection (Day 3 onwards):

    • After 48-72 hours post-transduction, begin selection by adding the appropriate antibiotic to the medium. The optimal concentration should be determined beforehand with a kill curve.[12]

    • Replace the selection medium every 3-4 days until resistant colonies are visible.[10][12]

  • Expansion:

    • Pick individual colonies and expand them to establish clonal cell lines.

    • Validate the expression of the target protein in the expanded clones by Western blot or other methods.

Transduction of Suspension Cells

Materials:

  • Target suspension cell line

  • Lentiviral supernatant

  • Polybrene

  • Complete growth medium

  • Selection antibiotic

Protocol:

  • Cell Preparation (Day 1):

    • Count the suspension cells and pellet the desired number (e.g., 1 x 10^6 cells) by centrifugation.[12]

    • Resuspend the cell pellet in transduction medium containing lentivirus and polybrene.[12]

  • Spinoculation (Optional but Recommended):

    • For hard-to-transduce cells, a spinoculation step can increase efficiency.[13][14]

    • Plate the cell suspension in a multi-well plate and centrifuge at 800-1200 x g for 30-90 minutes at room temperature.[12][15]

  • Incubation:

    • Incubate the cells at 37°C with 5% CO2 for 4-6 hours or overnight.[12]

  • Dilution and Growth:

    • Add fresh, complete medium to dilute the cells and reduce the concentration of polybrene.[12][15]

    • Transfer the cells to a larger flask and continue to culture for 48-72 hours.

  • Selection and Expansion:

    • Begin antibiotic selection as described for adherent cells, maintaining the cells in suspension culture.

    • Once a stable, resistant population is established, validate the expression of the target protein.

PROTAC Mechanism of Action

PROTACs hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.

protac_mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Section 3: PROTAC Assay Protocol

This protocol outlines the treatment of the generated stable cell line with a PROTAC to assess target protein degradation.

Materials:

  • Stable cell line expressing the target protein

  • PROTAC compound dissolved in a suitable solvent (e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Complete growth medium

  • Multi-well plates

Protocol:

  • Cell Seeding:

    • Seed the stable cell line in multi-well plates at an appropriate density and allow them to adhere (for adherent cells) or recover overnight.

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC compound in complete growth medium.

    • Include a vehicle-only control (e.g., 0.1% DMSO).[3]

    • Remove the medium from the cells and add the medium containing the different concentrations of PROTAC or the vehicle control.

    • Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) at 37°C.[3]

  • Cell Harvest:

    • After the incubation period, harvest the cells for protein analysis as described in the next section.

Section 4: Western Blot Protocol for Degradation Analysis

Western blotting is a standard technique to quantify the levels of the target protein following PROTAC treatment.[3][16]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.[3]

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.[3][17]

    • Scrape the cells and collect the lysate in microcentrifuge tubes.[3]

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[3][17]

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or similar protein assay according to the manufacturer's instructions.[3][17]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.[3][17]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[17]

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[3][17]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[3][17]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3][17]

    • Wash the membrane three times with TBST.

    • Repeat the immunoblotting process for the loading control antibody.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[17]

    • Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band.

Data Presentation

The quantitative data from Western blot analysis can be summarized to determine key parameters of PROTAC efficacy, such as DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).[3]

PROTAC ConcentrationNormalized Target Protein Level (vs. Vehicle)% Degradation
Vehicle (0 nM)1.000%
1 nM0.8515%
10 nM0.5545%
50 nM0.2080%
100 nM0.1090%
500 nM0.0892%
1000 nM0.1288% (Hook Effect)

Calculated Parameters:

  • DC50: [Calculated value] nM

  • Dmax: [Calculated value] %

References

Application Notes and Protocols for Flow Cytometry Analysis of Protein Knockdown with Lenalidomide-C5-NH2 Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) and molecular glues are at the forefront of this technology. Lenalidomide (B1683929) and its derivatives, such as Lenalidomide-C5-NH2, function as molecular glues that recruit the E3 ubiquitin ligase Cereblon (CRBN) to novel protein targets, leading to their ubiquitination and subsequent degradation by the proteasome. A primary application of these degraders is the targeted knockdown of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of certain hematological cancer cells.[1][2][3][4][5]

Flow cytometry is an indispensable tool for the quantitative analysis of protein knockdown at the single-cell level.[6] This technique allows for the precise measurement of intracellular protein levels, providing a robust method to assess the efficacy of degraders. Furthermore, flow cytometry can simultaneously evaluate the functional consequences of protein knockdown, such as the induction of apoptosis and cell cycle arrest.[3] These application notes provide detailed protocols for utilizing flow cytometry to analyze protein knockdown and its downstream effects mediated by Lenalidomide-C5-NH2 based degraders.

Mechanism of Action

Lenalidomide-C5-NH2 is a derivative of Lenalidomide that contains a C5 amine linker, making it suitable for incorporation into heterobifunctional degraders (PROTACs) or for use as a standalone molecular glue. The core mechanism involves the interaction of the Lenalidomide moiety with the CRBN E3 ubiquitin ligase. This binding event alters the substrate specificity of CRBN, enabling it to recognize and bind to neosubstrates, most notably IKZF1 and IKZF3.[1][2][4][5] This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The degradation of IKZF1 and IKZF3, which act as transcriptional repressors, leads to the downregulation of key oncogenes such as c-Myc and IRF4, ultimately triggering apoptosis and cell cycle arrest in susceptible cancer cells.[1][3]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Degrader Lenalidomide-C5-NH2 Degrader CRBN CRBN Degrader->CRBN Binds Target_Protein Target Protein (e.g., IKZF1/IKZF3) Degrader->Target_Protein Binds Ternary_Complex Ternary Complex (Degrader-CRBN-Target) Degrader->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase Complex CRBN->E3_Ligase Part of E3_Ligase->Ternary_Complex Target_Protein->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation cMyc_IRF4 c-Myc & IRF4 Downregulation Degradation->cMyc_IRF4 Apoptosis Apoptosis & Cell Cycle Arrest cMyc_IRF4->Apoptosis

Mechanism of action of a Lenalidomide-C5-NH2 based degrader.

Data Presentation

The following tables provide representative quantitative data from flow cytometry analyses of cells treated with a hypothetical Lenalidomide-C5-NH2 based degrader targeting IKZF1.

Table 1: Dose-Dependent Knockdown of Intracellular IKZF1

Degrader Concentration (nM)Mean Fluorescence Intensity (MFI) of IKZF1% IKZF1 Positive Cells
0 (Vehicle Control)15,00098%
112,50085%
107,50050%
1002,00015%
10005005%

Table 2: Induction of Apoptosis Following IKZF1 Knockdown

Degrader Concentration (nM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle Control)95%3%2%
190%7%3%
1075%18%7%
10040%45%15%
100015%60%25%

Table 3: Cell Cycle Analysis Following IKZF1 Knockdown

Degrader Concentration (nM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)45%35%20%
150%32%18%
1060%25%15%
10075%15%10%
100085%8%7%

Experimental Protocols

The following are detailed protocols for the flow cytometric analysis of protein knockdown, apoptosis, and cell cycle.

Protocol 1: Intracellular Staining for Protein Knockdown Analysis

This protocol describes the fixation, permeabilization, and intracellular staining of a target protein (e.g., IKZF1) for flow cytometry analysis.

Materials:

  • Cells treated with Lenalidomide-C5-NH2 degrader and vehicle control

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization/Wash Buffer (e.g., 0.1% Saponin or Triton X-100 in PBS)

  • Primary antibody against the target protein (e.g., anti-IKZF1 antibody) conjugated to a fluorophore

  • Isotype control antibody with the same fluorophore

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest treated and control cells (approximately 1 x 10^6 cells per sample) and transfer to flow cytometry tubes.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and decanting the supernatant.

  • Fixation: Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature.

  • Washing: Add 1 mL of PBS, centrifuge at 300 x g for 5 minutes, and discard the supernatant.

  • Permeabilization: Resuspend the cell pellet in 100 µL of Permeabilization/Wash Buffer and incubate for 15 minutes at room temperature.

  • Antibody Staining: Add the fluorophore-conjugated primary antibody (or isotype control) at the predetermined optimal concentration. Incubate for 30-60 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.

  • Resuspension: Resuspend the final cell pellet in 300-500 µL of PBS for analysis.

  • Data Acquisition: Acquire data on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Gate on the single-cell population and analyze the mean fluorescence intensity (MFI) and the percentage of positive cells for the target protein.

Start Start with Treated and Control Cells Harvest 1. Harvest Cells Start->Harvest Wash1 2. Wash with PBS Harvest->Wash1 Fix 3. Fix with Paraformaldehyde Wash1->Fix Wash2 4. Wash with PBS Fix->Wash2 Permeabilize 5. Permeabilize with Saponin/Triton X-100 Wash2->Permeabilize Stain 6. Stain with Fluorophore-conjugated Antibody Permeabilize->Stain Wash3 7. Wash with Permeabilization Buffer Stain->Wash3 Resuspend 8. Resuspend in PBS Wash3->Resuspend Acquire 9. Acquire Data on Flow Cytometer Resuspend->Acquire Analyze 10. Analyze Data Acquire->Analyze End End Analyze->End

Experimental workflow for intracellular protein knockdown analysis.
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol is for quantifying the percentage of viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells treated with Lenalidomide-C5-NH2 degrader and vehicle control

  • Annexin V Binding Buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution

  • PBS

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest treated and control cells (approximately 1 x 10^6 cells per sample) and transfer to flow cytometry tubes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of Annexin V Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples on a flow cytometer within 1 hour of staining.

  • Data Analysis: Gate on the cell population and create a quadrant plot of Annexin V-FITC vs. PI to determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

  • Cells treated with Lenalidomide-C5-NH2 degrader and vehicle control

  • PBS

  • Ice-cold 70% Ethanol (B145695)

  • RNase A solution (100 µg/mL)

  • PI staining solution (50 µg/mL in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest and wash the cells as described in Protocol 2.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash once with PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of RNase A solution and incubate for 30 minutes at 37°C.

  • PI Staining: Add 500 µL of PI staining solution and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer.

  • Data Analysis: Gate on single cells and use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

cluster_0 Data Acquisition cluster_1 Gating Strategy cluster_2 Analysis cluster_3 Output Acquire Acquire Data from Flow Cytometer (.fcs file) Gate_Singlets Gate on Single Cells (FSC-A vs FSC-H) Acquire->Gate_Singlets Gate_Population Gate on Cell Population of Interest (FSC vs SSC) Gate_Singlets->Gate_Population Analyze_Protein Analyze Protein Knockdown (MFI or % Positive) Gate_Population->Analyze_Protein Analyze_Apoptosis Analyze Apoptosis (Quadrant Analysis) Gate_Population->Analyze_Apoptosis Analyze_CellCycle Analyze Cell Cycle (Histogram Modeling) Gate_Population->Analyze_CellCycle Output_Data Quantitative Data (Tables and Graphs) Analyze_Protein->Output_Data Analyze_Apoptosis->Output_Data Analyze_CellCycle->Output_Data

Logical workflow for flow cytometry data analysis.

References

Troubleshooting & Optimization

Improving the solubility of Lenalidomide-C5-NH2 hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lenalidomide-C5-NH2 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions important?

A: this compound is a derivative of Lenalidomide, featuring a C5 amine linker. It is commonly used as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase in the development of Proteolysis Targeting Chimeras (PROTACs).[1] Achieving adequate aqueous solubility is crucial for its use in various biological assays, formulation development, and ultimately for its therapeutic efficacy and bioavailability.

Q2: How does the hydrochloride salt form of Lenalidomide-C5-NH2 affect its aqueous solubility compared to the free base?

A: The hydrochloride salt form is expected to have significantly higher aqueous solubility than its free base counterpart. The protonation of the amine group to form an ammonium (B1175870) salt increases the polarity of the molecule, facilitating its interaction with water.[2][3][4] This is a common strategy employed in the pharmaceutical industry to enhance the water solubility of amine-containing drugs.[2][4]

Q3: What is the expected solubility of this compound in aqueous buffers?

Q4: How does pH influence the solubility of this compound?

A: The solubility of amine hydrochlorides is highly pH-dependent.[6] As this compound is a salt of a weak base (the amine) and a strong acid (HCl), it will be more soluble in acidic to neutral solutions. In alkaline conditions, the ammonium ion can be deprotonated to the free amine, which is less soluble and may lead to precipitation. Therefore, maintaining a pH below the pKa of the amine group is critical for keeping the compound in its more soluble, protonated form.

Q5: Are there any recommended solvents for preparing stock solutions of this compound?

A: For preparing high-concentration stock solutions, organic solvents are often recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with a reported solubility of up to 50 mg/mL for this compound.[1] When preparing aqueous working solutions from a DMSO stock, it is important to consider the final concentration of DMSO, as it can have effects in biological assays.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of a DMSO stock solution in aqueous buffer. The aqueous solubility of the compound has been exceeded. The final concentration in the aqueous buffer is too high.- Increase the volume of the aqueous buffer to lower the final concentration.- Use a co-solvent system (see Experimental Protocols).- Adjust the pH of the aqueous buffer to a more acidic value (e.g., pH 5-6).
Cloudiness or incomplete dissolution in aqueous buffer. The pH of the buffer is too high (alkaline), leading to the formation of the less soluble free base.- Use a buffer with a lower pH.- Adjust the pH of the current buffer by adding a small amount of a dilute acid (e.g., 0.1 M HCl).
Difficulty achieving the desired concentration in an aqueous medium. The intrinsic aqueous solubility of the compound is a limiting factor.- Employ solubility enhancement techniques such as co-solvents or cyclodextrins (see Experimental Protocols).- Gently warm the solution and/or use sonication to aid dissolution. Be cautious about potential degradation with heat.
Inconsistent results in biological assays. The compound may not be fully dissolved, leading to variability in the effective concentration.- Visually inspect the solution for any particulate matter before use.- Filter the solution through a 0.22 µm filter to remove any undissolved particles.- Prepare fresh solutions for each experiment.

Data Presentation

Table 1: Solubility Data for Lenalidomide and this compound

Compound Solvent/Buffer Temperature Solubility Reference
LenalidomideLess acidic aqueous buffersNot Specified~ 0.4 - 0.5 mg/mL[5]
This compoundDMSONot Specified50 mg/mL[1]
This compoundAqueous Buffer (pH < 7)Not SpecifiedExpected to be > 0.5 mg/mLInferred

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound using pH Adjustment

Objective: To prepare a clear, aqueous solution of this compound by optimizing the pH.

Materials:

  • This compound powder

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add the powder to a volume of deionized water that is less than the final desired volume (e.g., 80% of the final volume).

  • Stir the suspension at room temperature.

  • Measure the initial pH of the suspension.

  • If the compound is not fully dissolved, slowly add 0.1 M HCl dropwise while monitoring the pH and observing the dissolution.

  • Continue adding acid until the compound is fully dissolved. Record the pH at which complete dissolution occurs.

  • Once dissolved, adjust the volume to the final desired volume with deionized water.

  • Confirm the final pH. If necessary, adjust back towards neutral with 0.1 M NaOH, being careful not to exceed the pH at which precipitation occurs.

Protocol 2: Improving Aqueous Solubility using a Co-solvent System

Objective: To increase the aqueous solubility of this compound using a water-miscible co-solvent.

Materials:

  • This compound powder

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Co-solvent (e.g., Propylene glycol, Polyethylene glycol 400 (PEG 400), or Ethanol)

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a stock solution of this compound in the chosen co-solvent. For example, dissolve the compound in 100% PEG 400.

  • To prepare the final working solution, slowly add the aqueous buffer to the co-solvent stock solution while vortexing.

  • The final concentration of the co-solvent should be kept as low as possible, typically within a range that is compatible with the intended experimental system (e.g., <10% for many cell-based assays).

  • If precipitation occurs, try a higher percentage of the co-solvent in the final solution.

  • Sonication can be used to aid in the dissolution of the final mixture.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution Attempt cluster_troubleshoot Troubleshooting cluster_final Final Solution weigh Weigh Compound add_buffer Add Aqueous Buffer weigh->add_buffer stir Stir/Vortex add_buffer->stir observe Observe for Dissolution stir->observe adjust_ph Adjust pH (Acidify) observe->adjust_ph Precipitate/ Incomplete add_cosolvent Add Co-solvent observe->add_cosolvent Precipitate/ Incomplete heat_sonicate Gentle Heat/Sonication observe->heat_sonicate Precipitate/ Incomplete solution Clear Solution observe->solution Successful adjust_ph->stir add_cosolvent->stir heat_sonicate->stir filter Sterile Filter (0.22 µm) solution->filter

Caption: Experimental workflow for dissolving this compound.

solubility_factors cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors solubility Aqueous Solubility structure Molecular Structure (Amine, Hydrochloride Salt) structure->solubility pka pKa of Amine Group pka->solubility ph pH of Solution ph->solubility ph->pka interacts with cosolvent Co-solvents cosolvent->solubility temperature Temperature temperature->solubility

Caption: Factors influencing the aqueous solubility of Lenalidomide-C5-NH2 HCl.

References

Troubleshooting low degradation efficiency with Lenalidomide-C5-NH2 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lenalidomide-C5-NH2 PROTACs

Welcome to the technical support center for researchers utilizing Lenalidomide-C5-NH2 based Proteolysis-Targeting Chimeras (PROTACs). This resource is designed to provide direct answers and troubleshooting guidance for common challenges encountered during the experimental process, with a focus on overcoming low degradation efficiency.

Frequently Asked Questions (FAQs)

Q1: I am observing minimal to no degradation of my target protein. What are the most common initial issues to investigate?

A1: When your PROTAC shows little to no activity, a systematic check of foundational experimental parameters is the best starting point. Low degradation efficiency is often traced back to one of several key areas:

  • Cell Line Suitability: Confirm that your chosen cell line expresses adequate levels of both the target protein and Cereblon (CRBN), the E3 ligase recruited by the lenalidomide (B1683929) moiety.[1] Low or absent CRBN expression is a frequent cause of inactivity for CRBN-based PROTACs.[1][2]

  • PROTAC Concentration: Suboptimal PROTAC concentration can lead to poor degradation. It is crucial to perform a dose-response experiment over a wide concentration range (e.g., 1 nM to 10 µM) to identify the optimal concentration for degradation and to characterize the "hook effect."[1][3] The hook effect occurs at high concentrations where the formation of unproductive binary complexes (Target-PROTAC or CRBN-PROTAC) dominates over the productive ternary complex, reducing degradation efficiency.[3][4][5]

  • Treatment Duration: Degradation is a time-dependent process. A single time point may not be sufficient. Test various incubation times (e.g., 4, 8, 16, 24 hours) to capture the optimal degradation window.[3][6]

  • Compound Integrity: Ensure the PROTAC is stored correctly (typically at -80°C for long-term storage) and has not degraded.[1][7] If possible, confirm the identity and purity via analytical methods like LC-MS.[1]

Q2: How can I determine if my PROTAC is cell-permeable and engaging the CRBN E3 ligase inside the cell?

A2: Poor cell permeability is a common hurdle for PROTACs due to their larger size.[8] Several methods can assess cellular entry and target engagement:

  • NanoBRET™ Target Engagement Assay: This live-cell assay is a powerful tool to quantify the binding of your PROTAC to CRBN.[9][10] By comparing the binding affinity in live cells versus permeabilized cells, you can derive an "availability index" to rank the intracellular availability of your PROTACs.[9]

  • Competition Assays: A CRBN-based competition assay can be used. For instance, you can co-treat cells with a known active CRBN-recruiting PROTAC (like dBET6 for BRD4 degradation) and your test PROTAC. If your PROTAC enters the cell and engages CRBN, it will compete with the reporter PROTAC, leading to a rescue of the reporter's target protein from degradation.[11]

  • Cellular Thermal Shift Assay (CETSA): Target engagement can be measured by observing changes in protein thermal stability. PROTAC binding to CRBN and the target protein can increase their stability, which can be detected via methods like Western Blot or mass spectrometry.[12][13]

Q3: I've confirmed my PROTAC enters the cell and engages CRBN, but degradation is still inefficient. What is the next logical step?

A3: The next critical step is to verify the formation of the productive Target-PROTAC-CRBN ternary complex , which is essential for ubiquitination.[14][15]

  • Co-Immunoprecipitation (Co-IP): This is a standard method to detect the formation of the ternary complex in a cellular environment.[16] You can immunoprecipitate (pull down) either the target protein or CRBN and then use Western blotting to detect the other components of the complex.[16]

  • Biophysical Assays: In vitro techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP) can provide quantitative data on the binding affinities and cooperativity of ternary complex formation.[14][15][17][] High cooperativity is often correlated with efficient degradation.[15]

Q4: Ternary complex formation is confirmed, but my target is not being degraded. Could ubiquitination or proteasomal activity be the problem?

A4: Yes. If the complex forms but the subsequent steps of the ubiquitin-proteasome system (UPS) are impaired, degradation will fail.

  • Assess Target Ubiquitination: The formation of a ternary complex must lead to the ubiquitination of the target protein.[19] An in-cell ubiquitination assay can confirm this. This typically involves treating cells with your PROTAC and a proteasome inhibitor (like MG-132) to cause the accumulation of ubiquitinated proteins.[16] You then immunoprecipitate the target protein and perform a Western blot using an anti-ubiquitin antibody to detect the characteristic "smear" or ladder of ubiquitinated species.[16][19]

  • Confirm Proteasome-Dependent Degradation: To prove the degradation is proteasome-mediated, pre-treat cells with a proteasome inhibitor (e.g., MG-132 or epoxomicin) for 1-2 hours before adding your PROTAC.[1] If the PROTAC is working correctly, the proteasome inhibitor should "rescue" the target protein from degradation, restoring its levels.[1]

Q5: My Lenalidomide-based PROTAC is degrading off-target proteins like IKZF1/3. How can I mitigate this?

A5: This is a known characteristic of immunomodulatory drug (IMiD)-based ligands like lenalidomide, which can act as "molecular glues" and recruit native CRBN neosubstrates (e.g., IKZF1, IKZF3, SALL4) for degradation.[3][] This can cause unintended toxicity.[][21]

  • Structural Modification: Strategies to reduce neosubstrate degradation often focus on modifying the phthalimide (B116566) ring of the lenalidomide moiety. Introducing bulky substituents at the C5 or C6 position can sterically hinder the binding of zinc finger-containing neosubstrates without abolishing CRBN binding.[3][22]

  • Use an Inactive Control: To confirm that observed effects are CRBN-dependent, use an inactive enantiomer of your PROTAC or co-treat with a high concentration of free lenalidomide or pomalidomide (B1683931) to compete for CRBN binding.[1]

  • Consider a Different E3 Ligase: If off-target effects cannot be engineered out, redesigning the PROTAC to recruit a different E3 ligase, such as VHL, which has a distinct substrate profile, is a viable alternative.[3]

Troubleshooting Guides & Data

Systematic Troubleshooting Workflow

When faced with low degradation efficiency, a logical, stepwise approach is essential to pinpoint the issue. The following workflow and diagram illustrate the key decision points and experiments.

G cluster_0 cluster_1 Phase 1: Foundational Checks cluster_2 Phase 2: Mechanistic Validation cluster_3 start Low/No Degradation Observed check_expression 1. Check Target & CRBN Expression (Western Blot / qPCR) start->check_expression check_dose 2. Optimize PROTAC Dose & Time (Dose-Response Curve) check_expression->check_dose Sufficient Expression end_fail1 Outcome: Change Cell Line or induce expression check_expression->end_fail1 Insufficient CRBN/ Target Expression check_permeability 3. Assess Cell Permeability (NanoBRET / CETSA) check_dose->check_permeability No Hook Effect, Degradation Still Low check_ternary 4. Confirm Ternary Complex Formation (Co-IP / SPR) check_permeability->check_ternary PROTAC is Permeable end_fail2 Outcome: Redesign Linker/ Warhead for better PK check_permeability->end_fail2 Low Permeability check_ub 5. Verify Target Ubiquitination (In-Cell Ubiquitination Assay) check_ternary->check_ub Complex Forms end_fail3 Outcome: Redesign Linker/ Warhead to improve cooperativity check_ternary->end_fail3 No Complex Formation check_proteasome 6. Confirm Proteasome Activity (Proteasome Inhibitor Rescue) check_ub->check_proteasome Ubiquitination Confirmed end_fail4 Outcome: Check Lysine availability on target surface check_ub->end_fail4 No Ubiquitination end_success Degradation Achieved check_proteasome->end_success Degradation Rescued

Caption: A stepwise workflow for troubleshooting low PROTAC degradation efficiency.
Data Interpretation Tables

Table 1: Example Dose-Response & Time-Course Data for Target Protein Degradation This table illustrates how to determine optimal PROTAC concentration and incubation time.

PROTAC Conc.% Target Remaining (4h)% Target Remaining (8h)% Target Remaining (16h)% Target Remaining (24h)
DMSO (Vehicle) 100%100%100%100%
1 nM 95%88%85%84%
10 nM 82%65%40%35%
100 nM 55%20%15% (Dmax) 12% (Dmax)
1 µM 60%35%25%28%
10 µM 85%70%65%75%
Interpretation: Optimal degradation (Dmax) is achieved around 100 nM. Concentrations of 1 µM and higher show a clear "hook effect," where degradation becomes less efficient.[4] The optimal time point appears to be between 16 and 24 hours.

Table 2: Control Experiments to Validate Mechanism of Action This table shows expected outcomes from key mechanistic control experiments.

Treatment ConditionExpected % Target Protein LevelInterpretation
PROTAC (100 nM) ~15%On-target degradation is occurring.
PROTAC + Proteasome Inhibitor (MG-132) >90%Degradation is dependent on the proteasome.[1]
PROTAC + excess Lenalidomide (10 µM) >90%Degradation is dependent on CRBN engagement.[1]
Inactive Control PROTAC ~100%Degradation requires specific binding to both CRBN and the target.[1]

Key Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation
  • Cell Seeding: Plate cells in 6-well plates at a density that ensures they are 70-80% confluent at the time of harvest. Allow cells to adhere overnight.[3]

  • Treatment: Treat cells with a serial dilution of your Lenalidomide-C5-NH2 PROTAC (e.g., 0, 1, 10, 100, 1000, 10000 nM) and a DMSO vehicle control. Incubate for the desired duration (e.g., 24 hours).[1]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[1][23]

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to your target protein overnight at 4°C. Also probe for a loading control (e.g., GAPDH, α-Tubulin).

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect signal using an ECL substrate and imaging system.

  • Analysis: Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the DMSO control.[24]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
  • Cell Treatment: Treat cells with your PROTAC at an effective concentration (e.g., 100 nM) for a shorter duration (e.g., 2-4 hours) to capture the transient complex. Include DMSO as a negative control.

  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% NP-40) supplemented with protease inhibitors.[16]

  • Pre-clearing: Incubate the cell lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C to minimize non-specific binding.[16]

  • Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody (e.g., anti-CRBN or anti-target) and incubate overnight at 4°C with gentle rotation.[16]

  • Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the immune complexes.[16]

  • Washing: Pellet the beads and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.[16]

  • Elution & Analysis: Elute the captured proteins from the beads using SDS-PAGE sample buffer and heating. Analyze the eluate by Western blot, probing for the target protein, CRBN, and other components of the E3 ligase complex (e.g., DDB1).

Protocol 3: In-Cell Ubiquitination Assay
  • Cell Treatment: Seed and treat cells with your PROTAC as you would for a degradation experiment. Crucially, in a parallel well, co-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 4-6 hours prior to harvest.[16] This allows ubiquitinated proteins, which are normally degraded quickly, to accumulate.[16]

  • Cell Lysis: Lyse the cells in a stringent buffer like RIPA to disrupt protein complexes.[16]

  • Immunoprecipitation: Perform immunoprecipitation for your target protein as described in the Co-IP protocol above.

  • Western Blot Analysis: Elute the immunoprecipitated proteins and run on an SDS-PAGE gel. Probe the Western blot with a specific anti-ubiquitin antibody. A high-molecular-weight smear or laddering pattern in the PROTAC + MG-132 lane, which is absent in the control lanes, indicates successful target ubiquitination.[19]

Visualizing the PROTAC Mechanism

Understanding the complete mechanism of action is key to troubleshooting. The following diagram outlines the catalytic cycle of a PROTAC.

G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-CRBN) POI->Ternary PROTAC Lenalidomide-C5-NH2 PROTAC PROTAC->Ternary E3 CRBN E3 Ligase E3->Ternary Ub_POI Ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Recycled_PROTAC PROTAC (Recycled) Ternary->Recycled_PROTAC Release Recycled_E3 E3 Ligase (Recycled) Ternary->Recycled_E3 Release Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

References

Technical Support Center: Navigating Off-Target Effects of Lenalidomide-C5-NH2 Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lenalidomide-C5-NH2 based degraders, such as Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address and mitigate potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects associated with Lenalidomide-C5-NH2 based degraders?

A1: The primary off-target effects stem from the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, which can lead to the unintended degradation of its natural "neosubstrates."[1][2][3] Lenalidomide (B1683929) and its derivatives can alter the substrate specificity of CRBN, causing the degradation of proteins not targeted by your degrader's warhead.[4][5] Notable neosubstrates include transcription factors IKZF1 and IKZF3, casein kinase 1α (CK1α), and SALL4.[1][2][6][7] While the degradation of IKZF1 and IKZF3 is therapeutically beneficial in multiple myeloma, the unintended degradation of other neosubstrates can lead to toxicity.[6][7]

Q2: How can I differentiate between on-target and off-target effects in my cellular assays?

A2: Distinguishing between on-target and off-target effects is critical. A multi-pronged approach is recommended:

  • Use of Control Molecules: Synthesize or obtain a non-degrading control PROTAC. This can be a molecule with a mutated CRBN-binding motif or a linker that is too short to form a stable ternary complex. If the observed phenotype persists with the control molecule, it is likely an off-target effect independent of degradation.[8]

  • Target Rescue Experiments: Attempt to rescue the phenotype by overexpressing a degradation-resistant mutant of your target protein. If the phenotype is reversed, it strongly suggests an on-target effect.

  • Orthogonal Assays: Validate your findings using multiple, independent assays that measure different aspects of your target's function.

Q3: What strategies can be employed to minimize the off-target degradation of CRBN neosubstrates?

A3: Several strategies can be implemented to enhance the selectivity of your degrader:

  • Chemical Modification of the CRBN Ligand: Modifications to the lenalidomide moiety can alter the neosubstrate degradation profile. For example, modifications at the 6-position of the phthalimide (B116566) ring have been shown to influence neosubstrate selectivity.[1][2][3]

  • Linker Optimization: The length and composition of the linker connecting the target binder to the lenalidomide moiety are crucial for the stability and conformation of the ternary complex. A well-designed linker can favor the degradation of the intended target over neosubstrates.

  • Targeted Delivery Systems: To minimize systemic exposure and off-tissue toxicity, consider tumor-specific delivery strategies. These include antibody-PROTAC conjugates, folate-caged PROTACs, and nanotechnology-based delivery systems.[9][10]

  • Activatable PROTACs: Designing "pro-PROTACs" that are activated by specific conditions within the target cells (e.g., hypoxia, specific enzymes) can significantly improve selectivity.[11]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected Cell Toxicity 1. Degradation of an essential off-target protein.2. Degradation of a CRBN neosubstrate with a critical cellular function.3. Off-target pharmacology of the degrader molecule itself.1. Perform global proteomics (e.g., LC-MS/MS) to identify all degraded proteins.2. Compare the degraded proteome with a known list of CRBN neosubstrates.3. Test a non-degrading control molecule to assess degradation-independent toxicity.[8]
Discrepancy Between Target Degradation and Phenotypic Outcome 1. The observed phenotype is due to the degradation of an off-target protein.2. The phenotype is a downstream consequence of on-target degradation that was not anticipated.3. The degrader has a secondary, degradation-independent mechanism of action.1. Validate the degradation of key off-target candidates by Western Blot.2. Perform pathway analysis on proteomics data to understand downstream effects.3. Use a non-degrading control to see if the phenotype persists.[8]
High Variability in Experimental Replicates 1. Inconsistent compound stability or solubility.2. Fluctuation in the expression levels of CRBN or the target protein across cell passages.3. The "hook effect" at high degrader concentrations leading to reduced degradation.[12]1. Verify the stability and solubility of your degrader in your experimental media.2. Monitor CRBN and target protein expression levels by Western Blot or qPCR.3. Perform a dose-response curve to identify the optimal degrader concentration and avoid the hook effect.

Key Experimental Protocols

Global Proteomics for Off-Target Identification by LC-MS/MS

Objective: To obtain an unbiased, global view of protein level changes following treatment with a Lenalidomide-C5-NH2 degrader.

Methodology:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat with the degrader at various concentrations and time points. Include a vehicle control and a non-degrading control.

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration and digest the proteins into peptides using an enzyme like trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric tags for multiplexed analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides using liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment groups. Proteins showing a significant, dose-dependent decrease in abundance are potential off-targets.[13]

Western Blot for Validation of Off-Target Degradation

Objective: To confirm the degradation of specific off-target proteins identified from proteomics or hypothesized based on the literature.

Methodology:

  • Sample Preparation: Treat cells with the degrader and appropriate controls as in the proteomics experiment. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the potential off-target protein. Follow this with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to confirm protein degradation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To assess the engagement of the degrader with its intended target and potential off-targets within intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with the degrader or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures. Ligand binding can stabilize a protein, increasing its melting temperature.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature, typically by Western Blot or ELISA.

  • Analysis: A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement.[13]

Visualizing Workflows and Pathways

experimental_workflow Experimental Workflow for Off-Target Identification cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_controls Essential Controls proteomics Global Proteomics (LC-MS/MS) data_analysis Data Analysis (Identify Potential Off-Targets) proteomics->data_analysis western_blot Western Blot data_analysis->western_blot Validate Degradation cetsa CETSA data_analysis->cetsa Confirm Engagement phenotypic_assays Phenotypic Assays data_analysis->phenotypic_assays Assess Functional Impact vehicle Vehicle Control non_degrading_control Non-Degrading Control

Caption: Workflow for identifying and validating off-target effects.

signaling_pathway Mechanism of On-Target vs. Off-Target Degradation cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway (Neosubstrate) protac_on Degrader poi Protein of Interest (POI) protac_on->poi crbn_on CRBN E3 Ligase protac_on->crbn_on ternary_on POI-Degrader-CRBN Ternary Complex poi->ternary_on crbn_on->ternary_on ub_on Ubiquitination ternary_on->ub_on proteasome_on Proteasomal Degradation ub_on->proteasome_on proteasome_on->poi Degraded protac_off Degrader neosubstrate Neosubstrate (e.g., IKZF1, SALL4) protac_off->neosubstrate crbn_off CRBN E3 Ligase protac_off->crbn_off ternary_off Neosubstrate-Degrader-CRBN Ternary Complex neosubstrate->ternary_off crbn_off->ternary_off ub_off Ubiquitination ternary_off->ub_off proteasome_off Proteasomal Degradation ub_off->proteasome_off proteasome_off->neosubstrate Degraded

Caption: On-target versus off-target degradation pathways.

troubleshooting_logic Troubleshooting Logic for Unexpected Phenotypes start Unexpected Phenotype Observed action_control Test Non-Degrading Control start->action_control is_degradation_dependent Is the phenotype degradation-dependent? action_rescue Perform Target Rescue Experiment is_degradation_dependent->action_rescue Yes conclusion_off_target_pharm Conclusion: Degradation-Independent Off-Target Pharmacology is_degradation_dependent->conclusion_off_target_pharm No is_on_target Is the phenotype due to on-target degradation? conclusion_off_target_deg Conclusion: Degradation-Dependent Off-Target Effect is_on_target->conclusion_off_target_deg No (Phenotype Persists) conclusion_on_target Conclusion: On-Target Effect is_on_target->conclusion_on_target Yes (Phenotype Rescued) action_control->is_degradation_dependent action_rescue->is_on_target

Caption: A logical guide for troubleshooting unexpected results.

References

Technical Support Center: Overcoming Cellular Resistance to Lenalidomide-C5-NH2-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lenalidomide-C5-NH2 and other related molecular glue degraders.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Lenalidomide-C5-NH2 in mediating protein degradation?

Lenalidomide-C5-NH2, a derivative of lenalidomide (B1683929), functions as a molecular glue. It binds to the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex, CRL4CRBN.[1][2][3] This binding event alters the substrate specificity of CRBN, inducing the recruitment of neo-substrate proteins, such as the lymphoid transcription factors IKZF1 and IKZF3, to the E3 ligase complex.[2][3][4] Once recruited, these target proteins are polyubiquitinated and subsequently targeted for degradation by the 26S proteasome.[1] The C5-NH2 linker on lenalidomide allows for its conjugation to other molecules to create Proteolysis Targeting Chimeras (PROTACs), expanding its target degradation profile.

Q2: What are the primary mechanisms of cellular resistance to Lenalidomide-C5-NH2-mediated protein degradation?

Cellular resistance to lenalidomide and its derivatives can arise through several mechanisms:

  • Downregulation or mutation of CRBN: Reduced expression or mutations in the CRBN gene can prevent the formation of the CRL4CRBN-lenalidomide-neosubstrate complex, thereby abrogating protein degradation.[5][6]

  • Mutations in the target protein: Alterations in the target protein's structure, particularly in the region that interacts with the CRBN-lenalidomide complex, can prevent its recognition and subsequent degradation. A single amino acid substitution in IKZF3 has been shown to confer resistance.[2][3][4]

  • Alterations in the ubiquitin-proteasome system: Dysregulation of components of the E3 ligase complex (beyond CRBN) or the proteasome itself can impair the degradation process.[5]

  • Activation of bypass signaling pathways: Cancer cells can develop resistance by upregulating pro-survival signaling pathways that are independent of the targeted protein. For example, activation of the JAK/STAT signaling pathway has been identified as a resistance mechanism.[5]

Q3: How can I overcome resistance to Lenalidomide-C5-NH2 in my experiments?

Several strategies can be employed to overcome resistance:

  • Use of next-generation degraders: More potent molecular glues or PROTACs with improved binding affinity and ternary complex formation can overcome resistance mediated by low CRBN expression.

  • Combination therapies: Combining Lenalidomide-C5-NH2 with inhibitors of bypass signaling pathways (e.g., JAK/STAT inhibitors) can re-sensitize resistant cells.[5]

  • CRBN overexpression: In cases of low CRBN expression, transient or stable overexpression of CRBN can restore sensitivity to the degrader.

Troubleshooting Guides

Problem 1: No or poor degradation of the target protein.
Possible Cause Troubleshooting Steps
Low CRBN expression in the cell line 1. Confirm CRBN expression levels by Western blot or qPCR. 2. Select a cell line with known high CRBN expression as a positive control. 3. If intrinsic CRBN levels are low, consider transient or stable overexpression of CRBN.
Mutation in CRBN or the target protein 1. Sequence the CRBN gene and the gene of the target protein in your resistant cell line to identify potential mutations. 2. If a mutation is identified in the target protein, you may need to design a different degrader that binds to an alternative region.
Inefficient ternary complex formation 1. Optimize the concentration of Lenalidomide-C5-NH2. High concentrations can lead to a "hook effect" where binary complexes are favored over the productive ternary complex.[7][8] 2. Perform a dose-response experiment to determine the optimal concentration for degradation (DC50).[7]
Impaired ubiquitin-proteasome system 1. Treat cells with a proteasome inhibitor (e.g., MG132) alongside the degrader. An accumulation of the ubiquitinated target protein would indicate that the upstream ubiquitination is occurring. 2. As a positive control, use a known proteasome inhibitor to confirm that the proteasome is active in your cells.[7]
Rapid protein synthesis 1. Perform a time-course experiment to assess the kinetics of degradation and synthesis. 2. Consider co-treatment with a transcription or translation inhibitor to uncouple degradation from new protein synthesis.
Problem 2: Inconsistent degradation results between experiments.
Possible Cause Troubleshooting Steps
Cell passage number and confluency 1. Use cells within a consistent and low passage number range. 2. Seed cells at a consistent density to ensure they are in a similar growth phase during the experiment.[8]
Compound instability 1. Prepare fresh stock solutions of Lenalidomide-C5-NH2 regularly. 2. Assess the stability of the compound in your cell culture medium over the duration of the experiment.[8]
Variability in experimental procedure 1. Ensure consistent incubation times, lysis procedures, and Western blot conditions. 2. Use a reliable internal loading control for Western blots to normalize for protein loading.

Data Presentation

Table 1: Example Dose-Response Data for a Lenalidomide-based Degrader in Sensitive and Resistant Cell Lines

Cell LineTreatmentConcentration (µM)% Target Protein Remaining (Normalized to Loading Control)
Sensitive DMSO (Vehicle)-100%
Degrader X0.0185%
Degrader X0.140%
Degrader X115%
Degrader X1020% (Hook Effect)
Resistant DMSO (Vehicle)-100%
Degrader X0.0198%
Degrader X0.195%
Degrader X190%
Degrader X1088%

Table 2: Key Parameters for Characterizing Degrader Activity

ParameterDescriptionSensitive Cell Line (Example Value)Resistant Cell Line (Example Value)
DC50 Concentration of the degrader required to achieve 50% degradation of the target protein.0.08 µM> 10 µM
Dmax Maximum percentage of target protein degradation achieved.85%12%
IC50 Concentration of the degrader required to inhibit cell viability by 50%.0.15 µM> 20 µM

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol is to verify the interaction between CRBN, the target protein, and Lenalidomide-C5-NH2.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against the target protein or CRBN

  • Protein A/G magnetic beads

  • Wash buffer (e.g., cold PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • Lenalidomide-C5-NH2 and DMSO (vehicle control)

Procedure:

  • Cell Treatment: Treat cells with Lenalidomide-C5-NH2 or DMSO for the desired time.

  • Cell Lysis: Lyse the cells on ice using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-target protein) overnight at 4°C.

  • Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads and wash them several times with cold wash buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Analyze the eluates by Western blot using antibodies against the target protein and CRBN. An increased signal for CRBN in the Lenalidomide-C5-NH2 treated sample (when pulling down the target protein) confirms the formation of the ternary complex.

In Vitro Ubiquitination Assay

This assay confirms that the target protein is ubiquitinated in a Lenalidomide-C5-NH2 and CRBN-dependent manner.

Materials:

  • Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D3), and CRL4CRBN complex

  • Recombinant target protein

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer

  • Lenalidomide-C5-NH2 and DMSO

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E1, E2, CRL4CRBN, target protein, and ubiquitin in the reaction buffer.

  • Treatment: Add Lenalidomide-C5-NH2 or DMSO to the reaction mixtures. Include a no-ATP control.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Analysis: Analyze the samples by Western blot using an anti-target protein antibody. A ladder of higher molecular weight bands in the Lenalidomide-C5-NH2 treated lane indicates polyubiquitination of the target protein.

Visualizations

cluster_0 Mechanism of Action Lenalidomide Lenalidomide-C5-NH2 CRBN CRBN Lenalidomide->CRBN Binds Target Target Protein (e.g., IKZF1/3) Lenalidomide->Target Recruits to CRBN CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 Part of CRL4->Target Polyubiquitinates Proteasome 26S Proteasome Target->Proteasome Targeted for Degradation Ub Ubiquitin Ub->CRL4 Supplies Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of Lenalidomide-C5-NH2-mediated protein degradation.

cluster_1 Troubleshooting Workflow: No Protein Degradation Start No/Poor Degradation Observed CheckCRBN Check CRBN Expression (Western Blot/qPCR) Start->CheckCRBN LowCRBN Low CRBN CheckCRBN->LowCRBN Low/Absent SufficientCRBN Sufficient CRBN CheckCRBN->SufficientCRBN Sufficient Overexpress Overexpress CRBN LowCRBN->Overexpress CheckTernary Assess Ternary Complex (Co-IP) SufficientCRBN->CheckTernary NoTernary No Ternary Complex CheckTernary->NoTernary No TernaryForms Ternary Complex Forms CheckTernary->TernaryForms Yes OptimizeConc Optimize Degrader Concentration (Dose-Response) NoTernary->OptimizeConc CheckUb Check Ubiquitination (in vitro assay/ +Proteasome Inhibitor) TernaryForms->CheckUb NoUb No Ubiquitination CheckUb->NoUb No UbPresent Ubiquitination Occurs CheckUb->UbPresent Yes CheckUPS Investigate Ubiquitin- Proteasome System Components NoUb->CheckUPS ConsiderSynthesis Consider Rapid Protein Synthesis Rate UbPresent->ConsiderSynthesis

Caption: A logical workflow for troubleshooting lack of protein degradation.

cluster_2 Mechanisms of Cellular Resistance cluster_3 Resistance Mechanisms Lenalidomide Lenalidomide-C5-NH2 CRBN CRBN Lenalidomide->CRBN Target Target Protein CRBN->Target recruits Degradation Protein Degradation Target->Degradation Resistance Resistance CRBN_mut CRBN Mutation/ Downregulation CRBN_mut->CRBN inhibits Target_mut Target Protein Mutation Target_mut->Target inhibits interaction UPS_dys UPS Dysfunction UPS_dys->Degradation inhibits Bypass Bypass Pathway Activation Bypass->Resistance promotes

Caption: Overview of cellular resistance mechanisms to Lenalidomide-C5-NH2.

References

Stability issues with Lenalidomide-C5-NH2 hydrochloride in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lenalidomide-C5-NH2 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at 4°C in a tightly sealed container, protected from moisture.

Q2: What are the recommended storage conditions for this compound in solution?

A2: For stock solutions prepared in DMSO, it is recommended to store them in aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3][4] Always use freshly opened, anhydrous DMSO for preparing solutions, as its hygroscopic nature can impact solubility and stability.[1]

Q3: What is the solubility of this compound?

A3: this compound is soluble in DMSO at a concentration of 50 mg/mL (136.67 mM).[1] For aqueous buffers, the parent compound, Lenalidomide, is sparingly soluble. To achieve a higher concentration in aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer.[5]

Q4: What are the potential degradation pathways for this compound?

A4: Based on forced degradation studies of the parent compound, Lenalidomide, potential degradation can occur under acidic, basic, oxidative, and thermal stress conditions.[6][7][8] The isoindole ring system can be susceptible to hydrolysis, particularly at non-neutral pH.

Q5: How does pH affect the stability of this compound?

A5: While specific data for the C5-NH2 hydrochloride derivative is limited, studies on Lenalidomide show that it is susceptible to degradation under both acidic and alkaline conditions, with greater degradation observed under basic conditions.[8][9] The stability of compounds with isoindole structures can be significantly influenced by pH.[10][11] It is crucial to maintain a controlled pH environment during experiments.

Q6: Is this compound sensitive to light?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation in solution upon storage - Exceeded solubility in the chosen solvent. - Change in temperature affecting solubility. - Absorption of water by hygroscopic solvents like DMSO.- Ensure the concentration is within the known solubility limits. - Gently warm the solution and sonicate to redissolve. - Use fresh, anhydrous DMSO for solution preparation. - Store aliquots at the recommended temperature to minimize temperature fluctuations.
Loss of biological activity in assays - Degradation of the compound due to improper storage. - Repeated freeze-thaw cycles. - Instability in the assay buffer (e.g., unfavorable pH).- Prepare fresh stock solutions from solid compound. - Ensure stock solutions are aliquoted and stored correctly. - Verify the pH of your assay buffer and assess its compatibility with the compound. Consider performing a stability check of the compound in the assay buffer over the experiment's duration.
Inconsistent experimental results - Inaccurate concentration of stock solution due to incomplete dissolution or degradation. - Variability in handling and storage between experiments.- Confirm complete dissolution of the solid by visual inspection and sonication if necessary.[1] - Standardize solution preparation, storage, and handling procedures across all experiments. - Perform regular quality control checks on the stock solution, for example, by HPLC.
Unexpected peaks in HPLC analysis - Presence of degradation products. - Contamination of the solvent or sample.- Review the storage and handling history of the sample. - Perform a forced degradation study (see experimental protocols) to identify potential degradation product peaks. - Use high-purity solvents and clean labware for all preparations.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Solvent Temperature Duration Key Recommendations
SolidN/A4°CLong-termStore in a tightly sealed container, protected from moisture.
SolutionDMSO-80°CUp to 6 monthsAliquot into single-use vials to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO.[1][2][3][4]
SolutionDMSO-20°CUp to 1 monthAliquot into single-use vials to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO.[1][2][3][4]

Table 2: Summary of Forced Degradation Studies on Lenalidomide (Parent Compound)

Stress Condition Observation Reference
Acidic (e.g., 1N HCl, 80°C)High degradation[6]
Alkaline (e.g., 0.1N NaOH)Significant degradation[8]
Oxidative (e.g., 3% H₂O₂)Minor degradation[13]
Thermal (e.g., 100-105°C)Substantial degradation[6]
Photolytic (UV light)Relatively stable[8]

Note: This data is for the parent compound, Lenalidomide, and should be used as a general guide for the C5-NH2 hydrochloride derivative.

Experimental Protocols

Protocol 1: Preparation of Stock Solution
  • Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of the solid compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1]

  • Aliquoting: Aliquot the stock solution into single-use, sterile vials to minimize contamination and avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2][3][4]

Protocol 2: Assessment of Freeze-Thaw Stability
  • Sample Preparation: Prepare a stock solution of this compound in a relevant solvent (e.g., DMSO) at a known concentration.

  • Initial Analysis: Analyze an aliquot of the freshly prepared solution by a validated stability-indicating HPLC method to determine the initial concentration and purity. This will serve as the time-zero control.

  • Freeze-Thaw Cycles: Subject the remaining aliquots to a series of freeze-thaw cycles. A typical cycle consists of:

    • Freezing the sample at -20°C or -80°C for at least 12-24 hours.

    • Thawing the sample at room temperature until it is completely liquid.

  • Analysis after Cycles: After a predetermined number of cycles (e.g., 1, 3, and 5 cycles), analyze an aliquot from each cycle using the same HPLC method.

  • Data Analysis: Compare the concentration and purity of the samples from each freeze-thaw cycle to the time-zero control. A significant decrease in concentration or the appearance of new peaks indicates instability.

Protocol 3: General Procedure for Forced Degradation Study

This protocol is based on studies of the parent compound, Lenalidomide, and should be adapted as necessary.

  • Sample Preparation: Prepare several identical solutions of this compound in a suitable solvent (e.g., a mixture of water and a small amount of organic co-solvent if needed for solubility).

  • Stress Conditions: Expose each solution to one of the following stress conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1N to 1N and incubate at a controlled temperature (e.g., 60-80°C) for a defined period.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1N to 1N and incubate at a controlled temperature (e.g., 60-80°C) for a defined period.

    • Oxidative Degradation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3-30% and incubate at room temperature or slightly elevated temperature for a defined period.

    • Thermal Degradation: Incubate a solution at an elevated temperature (e.g., 80-105°C) for a defined period.

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) or sunlight for a defined period.

  • Control Sample: Maintain one solution under normal storage conditions as a control.

  • Neutralization (for acid and base hydrolysis): After the incubation period, neutralize the acidic and basic samples before analysis.

  • HPLC Analysis: Analyze all samples (stressed and control) using a stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control sample to identify and quantify any degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use prep_solid Solid Compound prep_dissolve Dissolve in Anhydrous DMSO prep_solid->prep_dissolve prep_aliquot Aliquot into Single-Use Vials prep_dissolve->prep_aliquot prep_store Store at -80°C or -20°C prep_aliquot->prep_store exp_thaw Thaw Aliquot at Room Temp prep_store->exp_thaw Retrieve for Experiment exp_dilute Dilute in Assay Buffer exp_thaw->exp_dilute exp_assay Perform Cell-Based Assay exp_dilute->exp_assay

Caption: General workflow for handling and using this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_solution Check Solution Preparation and Storage Procedures start->check_solution is_prep_correct Are procedures correct? check_solution->is_prep_correct check_stability Assess Compound Stability in Assay Buffer is_prep_correct->check_stability Yes prepare_fresh Prepare Fresh Stock Solution is_prep_correct->prepare_fresh No is_stable Is compound stable? check_stability->is_stable re_evaluate_protocol Re-evaluate Assay Protocol (e.g., pH, incubation time) is_stable->re_evaluate_protocol No end_good Proceed with Experiment is_stable->end_good Yes end_bad Contact Technical Support re_evaluate_protocol->end_bad prepare_fresh->check_stability

Caption: Troubleshooting inconsistent experimental results.

protac_mechanism protac Lenalidomide-C5-NH2 (E3 Ligase Ligand) e3_ligase Cereblon (CRBN) E3 Ubiquitin Ligase protac->e3_ligase binds poi Target Protein (POI) protac->poi binds (as part of PROTAC) e3_ligase->poi recruits proteasome Proteasome poi->proteasome enters ub Ubiquitin ub->poi Ubiquitination degradation Degradation of POI proteasome->degradation

Caption: Role of Lenalidomide-C5-NH2 as an E3 ligase ligand in PROTAC-mediated protein degradation.

References

Mitigating the "hook effect" in ternary complex formation with Lenalidomide-C5-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Lenalidomide-C5-NH2 in the development of PROTACs and molecular glues. This resource provides targeted troubleshooting guides and frequently asked questions to help you mitigate common challenges, particularly the "hook effect," during ternary complex formation and subsequent protein degradation experiments.

Frequently Asked Questions (FAQs)

Q1: What is Lenalidomide-C5-NH2 and what is its role in my experiment?

Lenalidomide-C5-NH2 is a derivative of Lenalidomide, an immunomodulatory drug (IMiD), designed with a C5-amino linker.[1][2] This functional handle allows it to be conjugated to a ligand that binds to a specific protein of interest (POI), creating a Proteolysis Targeting Chimera (PROTAC). In this context, the Lenalidomide portion of the molecule serves to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1] CRBN is a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3][4]

Q2: What is a ternary complex and why is it important?

A ternary complex, in this context, is the structure formed when your PROTAC molecule simultaneously binds to both the target Protein of Interest (POI) and the E3 ligase (CRBN).[5][6] The formation of this POI-PROTAC-CRBN complex is the critical first step in targeted protein degradation.[7] By bringing the E3 ligase into close proximity with the target protein, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[8] This polyubiquitination marks the POI for destruction by the cell's proteasome.[8][9]

Q3: What is the "hook effect" and why does it occur?

The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in ternary complex formation and, consequently, reduced target degradation.[5][10][11] This results in a characteristic bell-shaped dose-response curve.[5][12]

The effect occurs because at excessively high concentrations, the PROTAC is more likely to form separate, non-productive binary complexes: either PROTAC-POI or PROTAC-CRBN.[5][11][12] These binary complexes saturate both the target protein and the E3 ligase, preventing them from coming together to form the productive ternary complex required for degradation.[6][11]

G cluster_low_conc Optimal Concentration cluster_high_conc Excessive Concentration (Hook Effect) POI_low Target Protein (POI) Ternary Productive Ternary Complex POI_low->Ternary PROTAC_low PROTAC PROTAC_low->Ternary CRBN_low CRBN E3 Ligase CRBN_low->Ternary Degradation Degradation Ternary->Degradation Degradation POI_high Target Protein (POI) Binary1 Non-Productive Binary Complex POI_high->Binary1 Saturated PROTAC_high1 PROTAC PROTAC_high1->Binary1 PROTAC_high2 PROTAC Binary2 Non-Productive Binary Complex PROTAC_high2->Binary2 CRBN_high CRBN E3 Ligase CRBN_high->Binary2 Saturated

Fig 1. The Hook Effect: Optimal vs. Excessive PROTAC Concentration.

Troubleshooting Guide

Problem 1: My dose-response curve for protein degradation is bell-shaped. What should I do?

  • Likely Cause : You are observing the hook effect.[10][12] At high concentrations, your PROTAC is forming non-productive binary complexes instead of the required ternary complex.[5]

  • Troubleshooting Steps :

    • Confirm and Characterize the Hook Effect : Repeat the experiment using a wider and more granular range of PROTAC concentrations (e.g., from 1 pM to 100 µM).[10][12] This will help you clearly define the bell-shaped curve.

    • Determine Optimal Concentration : Identify the concentration that achieves the maximum degradation (Dmax). This "sweet spot" is the optimal concentration for your future experiments.[10][12]

    • Directly Measure Ternary Complex Formation : Use a biophysical assay like AlphaLISA or TR-FRET (see protocols below) to measure ternary complex formation across the same concentration range. This will help you correlate the loss of degradation with a decrease in ternary complex formation.[5][10]

Problem 2: I'm not seeing any degradation of my target protein at any concentration.

  • Likely Causes :

    • The initial concentration range tested was too high and entirely within the hook effect region.[10]

    • The PROTAC is not cell-permeable.

    • The target protein or CRBN is not expressed at sufficient levels in the chosen cell line.[12]

    • The ternary complex is unstable or does not form efficiently.

  • Troubleshooting Steps :

    • Test a Broader Concentration Range : First, test a very wide range of concentrations (e.g., picomolar to high micromolar) to ensure you are not missing a narrow optimal window.[10]

    • Verify Protein Expression : Use Western Blotting to confirm that your cell line expresses both the target protein and CRBN at adequate levels.[12]

    • Confirm Target Engagement : Before assessing degradation, confirm that your molecule can engage the target and CRBN. Cellular thermal shift assays (CETSA) or NanoBRET™ assays can confirm target engagement within live cells.[6]

    • Assess Ternary Complex Formation Directly : Use a biochemical assay (AlphaLISA, TR-FRET, SPR) with purified proteins to confirm if the PROTAC can physically bridge the target and CRBN.[5][6] This helps distinguish between a failure in complex formation and other issues like poor cell permeability.

Problem 3: My biochemical assay shows strong ternary complex formation, but I see weak or no degradation in my cellular assay.

  • Likely Causes :

    • Poor Cell Permeability : The PROTAC may be effective with purified proteins but may not be able to cross the cell membrane to reach its intracellular targets.[5][10]

    • Compound Instability : The PROTAC could be unstable or rapidly metabolized in the cell culture medium or within the cell.[6]

    • Cellular Context : The cellular environment can sometimes hinder interactions that are favorable in a simplified biochemical system.[6]

  • Troubleshooting Steps :

    • Evaluate Compound Stability : Use LC-MS/MS to measure the concentration of your PROTAC in the cell culture medium and in cell lysates over the course of your experiment.[6]

    • Assess Cell Permeability : If direct permeability assays are not feasible, use cellular target engagement assays like NanoBRET™ which confirm the PROTAC is reaching its target inside the cell.[6]

    • Optimize Incubation Time : The kinetics of degradation can vary. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at the optimal PROTAC concentration to find the ideal incubation time.[10]

Quantitative Data Summary

The following table provides representative data for Lenalidomide and Lenalidomide-based molecules to illustrate typical affinity and concentration ranges. Note that optimal values are highly dependent on the specific target, linker, and experimental system.

ParameterMoleculeTargetValueAssayReference
Binary Affinity (IC₅₀) LenalidomideCRBN73 nMHTRF[13]
Ternary Complex (EC₅₀) CC-885 (Lenalidomide analog)CRBN-CK1α27 nMHTRF[13]
Ternary Complex (EC₅₀) PROTAC dBET1BRD4-CRBN~3 nMTR-FRET[14]
Optimal Degradation (DC₅₀) Lenalidomide-based PROTACBET ProteinspM rangeCellular Assay[1]
Hook Effect Onset Various PROTACsVarious Targets>1 µMCellular/Biochemical[12][15]

Key Experimental Protocols

Protocol 1: Western Blot for Cellular Degradation Analysis

This protocol is used to quantify the reduction in target protein levels within cells after treatment.

  • Cell Seeding : Plate cells (e.g., MM1S, HEK293T) in 12-well plates at a density that ensures they are in a logarithmic growth phase and allow them to adhere overnight.

  • Compound Preparation : Prepare serial dilutions of the Lenalidomide-C5-NH2-based PROTAC in fresh cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[10] Include a vehicle-only control (e.g., DMSO).

  • Treatment : Replace the existing medium with the medium containing the PROTAC dilutions and incubate for a predetermined time (e.g., 16-24 hours).[3][12]

  • Cell Lysis : After incubation, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification : Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.[12]

  • SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 15-20 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[12]

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[12]

    • Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).[12]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Data Analysis : Develop the blot using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve.[12]

G start Start: Observe Bell-Shaped Degradation Curve step1 Step 1: Titrate PROTAC (Wide Concentration Range, e.g., pM to µM) start->step1 step2 Step 2: Perform Western Blot for Target Degradation step1->step2 step3 Step 3: Perform Proximity Assay (e.g., AlphaLISA, TR-FRET) for Ternary Complex Formation step1->step3 decision Do Degradation and Ternary Complex Curves Correlate? step2->decision step3->decision yes_path Yes: Hook Effect Confirmed. Determine Dmax/DC50 from peak. Use optimal concentration. decision->yes_path Yes no_path No: Discrepancy between biochemical and cellular data. decision->no_path No end_node End: Optimized Experiment yes_path->end_node troubleshoot Troubleshoot cell permeability, compound stability, or off-target effects. no_path->troubleshoot troubleshoot->end_node

Fig 2. Experimental Workflow for Investigating the Hook Effect.
Protocol 2: AlphaLISA Assay for Ternary Complex Formation

This is a proximity-based assay to directly measure the formation of the POI-PROTAC-CRBN complex.

  • Reagent Preparation :

    • Use recombinant, tagged proteins (e.g., GST-tagged POI and His-tagged CRBN/DDB1 complex).[16]

    • Dilute proteins and the Lenalidomide-C5-NH2 PROTAC to desired concentrations in AlphaLISA Assay Buffer. Maintain a final DMSO concentration below 0.5%.[15]

  • Assay Plate Setup : In a 384-well plate, add the POI, the CRBN complex, and serial dilutions of your PROTAC.[7] Include controls lacking one component to establish a baseline.

  • Incubation for Complex Formation : Incubate the plate (e.g., for 60 minutes at room temperature) to allow the ternary complex to form.

  • Addition of Beads : Add AlphaLISA Acceptor beads conjugated to an antibody recognizing the POI's tag (e.g., Anti-GST Acceptor beads) and AlphaLISA Donor beads recognizing the E3 ligase's tag (e.g., Anti-His Donor beads).[6][15]

  • Incubation for Detection : Incubate the plate in the dark (e.g., for 60 minutes at room temperature) to allow the beads to bind to the complex.

  • Signal Measurement : Read the plate on an Alpha-enabled plate reader. When the Donor and Acceptor beads are brought into proximity by the ternary complex, a chemiluminescent signal is generated.[7]

  • Data Analysis : Plot the AlphaLISA signal against the log of the PROTAC concentration. A bell-shaped curve is expected, with the peak indicating the optimal concentration for ternary complex formation.[7][15]

Protocol 3: TR-FRET Assay for Ternary Complex Formation

TR-FRET is another proximity-based method to quantify ternary complex formation.

  • Reagent Preparation :

    • Use tagged proteins (e.g., GST-POI, His-CRBN).[14]

    • Prepare a solution containing the POI and CRBN complex in an appropriate assay buffer.

    • Prepare serial dilutions of the PROTAC.

  • Assay Plate Setup : Add the protein mixture and PROTAC dilutions to a microplate.

  • Incubation for Complex Formation : Incubate to allow the ternary complex to form (e.g., 60-180 minutes).[14]

  • Addition of Detection Reagents : Add a donor fluorophore-labeled antibody (e.g., Tb-anti-GST) and an acceptor fluorophore-labeled antibody (e.g., AF488-anti-His).[14]

  • Incubation for Antibody Binding : Incubate to allow antibodies to bind to their respective tags on the proteins within the complex.

  • Signal Measurement : Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (one for the donor and one for the acceptor).[5]

  • Data Analysis : Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in this ratio indicates the formation of the ternary complex.[5] Plot the ratio against the log of the PROTAC concentration to visualize the hook effect.

cluster_CRBN_Degradation Lenalidomide-Mediated Degradation Pathway Lenalidomide Lenalidomide (or PROTAC moiety) Ternary Ternary Complex (Target-Drug-CRBN) Lenalidomide->Ternary CRBN CRBN E3_Complex CRL4-CRBN E3 Ligase CRBN->E3_Complex CRL4 DDB1-CUL4-RBX1 Complex CRL4->E3_Complex E3_Complex->Ternary Neosubstrate Target Protein (Neosubstrate) Neosubstrate->Ternary Ub_Target Polyubiquitinated Target Ternary->Ub_Target Ubiquitination Ub Ubiquitin (from E2) Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degraded Target Proteasome->Degradation

References

Common pitfalls in the synthesis of Lenalidomide-C5-NH2 conjugates and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Lenalidomide-C5-NH2 conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis and conjugation of this critical PROTAC building block.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing Lenalidomide-C5-NH2?

The most common strategy involves a multi-step synthesis that begins with the construction of the core Lenalidomide structure, followed by the introduction of a C5-amine linker at the 4-position of the phthalimide (B116566) ring. This typically involves the use of a protected C5-amine precursor, which is later deprotected to yield the final product.

Q2: I am observing a low yield during the attachment of the C5 linker to Lenalidomide. What are the possible causes and solutions?

Low yields in the N-alkylation of 4-amino-lenalidomide are a common issue. Here are some potential causes and troubleshooting steps:

  • Steric Hindrance: The 4-amino group of Lenalidomide can be sterically hindered. Ensure that your reaction conditions, such as temperature and reaction time, are optimized to overcome this.

  • Base Selection: The choice of base is critical. While inorganic bases can be used, organic bases like diisopropylethylamine (DIPEA) have been found to be more efficient in promoting the desired alkylation.

  • Solvent Choice: The reaction is sensitive to the solvent used. Polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are generally preferred.

  • Leaving Group: The nature of the leaving group on your C5 linker precursor is important. Halides like bromide or iodide are commonly used and are generally effective.

Q3: What are the common impurities I should look out for during the synthesis?

During the synthesis of Lenalidomide-based PROTAC building blocks, several impurities can arise:

  • Dialkylation: The 4-amino group of Lenalidomide can potentially be alkylated twice, leading to a dialkylated impurity. This can often be minimized by controlling the stoichiometry of the reactants.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of unreacted 4-amino-lenalidomide or the C5-linker precursor in your final product.

  • Side-products from Protecting Groups: If you are using a protecting group strategy, byproducts from the protection and deprotection steps can be a source of impurities.

  • Glutarimide (B196013) Ring Opening: Under harsh basic or acidic conditions, the glutarimide ring of Lenalidomide can be susceptible to hydrolysis.

Q4: How can I best purify my final Lenalidomide-C5-NH2 conjugate?

Purification of Lenalidomide-C5-NH2 and its subsequent conjugates can be challenging due to their often-polar nature and potential for multiple charged states. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for purification.

  • Column Choice: A reverse-phase C18 column is typically a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) with an additive like formic acid or trifluoroacetic acid (TFA) is commonly used to achieve good separation.

  • Detection: UV detection at a wavelength where Lenalidomide absorbs (e.g., around 254 nm) is standard. Mass spectrometry (LC-MS) is highly recommended for confirming the identity of the product and any impurities.

Troubleshooting Guide

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Problem Possible Cause Recommended Solution
Low to no conversion in the N-alkylation of 4-amino-lenalidomide. Inefficient activation of the amino group or poor reactivity of the linker.- Switch to a stronger, non-nucleophilic organic base like DIPEA.[1] - Increase the reaction temperature and/or extend the reaction time. - Ensure your C5-linker has a good leaving group (e.g., I > Br > Cl).
Multiple spots on TLC/LC-MS after the alkylation step. Formation of side products such as dialkylated species or impurities from starting materials.- Carefully control the stoichiometry, using a slight excess of the C5-linker. - Purify the crude product using flash column chromatography before proceeding to the next step.
Difficulty in removing the Boc protecting group from the C5-amine. Incomplete deprotection reaction.- Use a stronger acid like trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). - Ensure anhydrous conditions as water can interfere with the reaction. - Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
Poor peak shape and resolution during HPLC purification. The compound is interacting strongly with the column or is not fully dissolved.- Adjust the pH of the mobile phase with additives like formic acid or TFA. - Ensure the sample is fully dissolved in the mobile phase before injection. - Try a different column chemistry if peak tailing persists.
Low yield in the final amide coupling step to the target ligand. Inefficient activation of the carboxylic acid on the target ligand or steric hindrance.- Use a reliable coupling reagent cocktail such as HATU/DIPEA or HBTU/DIPEA. - Ensure all reagents are anhydrous. - If steric hindrance is suspected, consider a longer linker on your target ligand or explore alternative coupling strategies.

Experimental Protocols

Protocol 1: Synthesis of Boc-protected Lenalidomide-C5-Amine

This protocol describes a general procedure for the N-alkylation of 4-amino-lenalidomide with a Boc-protected C5-bromo linker.

Materials:

  • 4-amino-lenalidomide

  • N-Boc-5-bromopentylamine

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 4-amino-lenalidomide (1.0 eq) in DMF, add DIPEA (3.0 eq).

  • Add N-Boc-5-bromopentylamine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the Boc-protected Lenalidomide-C5-amine.

Protocol 2: Deprotection of Boc-protected Lenalidomide-C5-Amine

Materials:

  • Boc-protected Lenalidomide-C5-amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected Lenalidomide-C5-amine (1.0 eq) in DCM.

  • Add TFA (10-20 eq) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Lenalidomide-C5-NH2.

Protocol 3: Amide Coupling of Lenalidomide-C5-NH2 to a Target Ligand

Materials:

  • Lenalidomide-C5-NH2

  • Carboxylic acid-containing target ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • DMF

Procedure:

  • To a solution of the carboxylic acid-containing target ligand (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of Lenalidomide-C5-NH2 (1.2 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and the product extracted with an appropriate organic solvent, or directly purified by preparative HPLC.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of 4-amino-lenalidomide

BaseSolventTemperature (°C)Time (h)Typical Yield (%)
K₂CO₃DMF1002430-40
Cs₂CO₃DMF801845-55
DIPEADMF901660-75[1]
DIPEANMP901665-80

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Lenalidomide-C5-NH2 cluster_conjugation Conjugation to Target Ligand 4-amino-lenalidomide 4-amino-lenalidomide Alkylation Alkylation 4-amino-lenalidomide->Alkylation Boc-C5-Linker Boc-C5-Linker Boc-C5-Linker->Alkylation Boc-Protected_Conjugate Boc-Protected_Conjugate Alkylation->Boc-Protected_Conjugate Low Yield? Check Base/Temp Deprotection Deprotection Boc-Protected_Conjugate->Deprotection Lenalidomide-C5-NH2 Lenalidomide-C5-NH2 Deprotection->Lenalidomide-C5-NH2 Incomplete? Use Stronger Acid Amide_Coupling Amide_Coupling Lenalidomide-C5-NH2->Amide_Coupling Target_Ligand-COOH Target_Ligand-COOH Target_Ligand-COOH->Amide_Coupling Final_PROTAC Final_PROTAC Amide_Coupling->Final_PROTAC Low Yield? Check Coupling Reagents

Caption: Synthetic workflow for Lenalidomide-C5-NH2 conjugates.

Troubleshooting_Logic Start Start Low_Yield Low Yield in Alkylation? Start->Low_Yield Check_Base Use Stronger Base (DIPEA) Low_Yield->Check_Base Yes Impure_Product Impure Product after Alkylation? Low_Yield->Impure_Product No Optimize_Conditions Increase Temp/Time Check_Base->Optimize_Conditions Column_Chromatography Purify via Column Impure_Product->Column_Chromatography Yes Deprotection_Issue Deprotection Incomplete? Impure_Product->Deprotection_Issue No Control_Stoichiometry Check Reactant Ratios Column_Chromatography->Control_Stoichiometry Stronger_Acid Use TFA in DCM Deprotection_Issue->Stronger_Acid Yes Final_Conjugation_Fail Low Yield in Final Coupling? Deprotection_Issue->Final_Conjugation_Fail No Monitor_Reaction Monitor by LC-MS Stronger_Acid->Monitor_Reaction Check_Coupling_Reagents Use HATU/DIPEA Final_Conjugation_Fail->Check_Coupling_Reagents Yes Success Success Final_Conjugation_Fail->Success No Ensure_Anhydrous Check for Moisture Check_Coupling_Reagents->Ensure_Anhydrous

Caption: Troubleshooting decision tree for synthesis.

References

Validation & Comparative

Unveiling the Binding Secrets: A Biophysical Toolkit for Validating CRBN Engagement

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Targeted Protein Degradation

In the burgeoning field of targeted protein degradation, the precise validation of ligand engagement with the E3 ubiquitin ligase Cereblon (CRBN) is a critical first step in the development of novel therapeutics, including PROTACs and molecular glues. Lenalidomide (B1683929), a well-established immunomodulatory drug, serves as a foundational CRBN binder. This guide provides a comparative overview of biophysical assays used to validate the engagement of CRBN by lenalidomide and its derivatives, with a focus on Lenalidomide-C5-NH2, a commonly used linker-equipped analog for PROTAC synthesis.

Quantitative Comparison of CRBN Binders

The following table summarizes the binding affinities of lenalidomide and other notable CRBN ligands, as determined by various biophysical assays. This data serves as a reference for contextualizing the binding affinity of new chemical entities, including Lenalidomide-C5-NH2.

CompoundAssayTargetKd / Ki / IC50 (µM)Reference
Lenalidomide Isothermal Titration Calorimetry (ITC)CRBN-DDB10.64[1]
Fluorescence Polarization (FP)CRBN-DDB10.178 (Ki)
Thermal Shift Assay (TSA)CRBN-DDB13[2][3]
Pomalidomide Fluorescence Polarization (FP)CRBN-DDB10.157 (Ki)
Thermal Shift Assay (TSA)CRBN-DDB13[2][3]
Thalidomide Fluorescence Polarization (FP)CRBN-DDB10.249 (Ki)
Thermal Shift Assay (TSA)CRBN-DDB130[2][3]
Lenalidomide-C5-NH2 Not AvailableNot AvailableNot Available

Note: The binding affinity values can vary depending on the specific experimental conditions, protein construct, and assay format used.

CRBN Signaling Pathway and Lenalidomide's Mechanism of Action

Lenalidomide exerts its therapeutic effects by hijacking the CRL4CRBN E3 ubiquitin ligase complex. The following diagram illustrates the signaling pathway.

CRBN_Signaling_Pathway cluster_CRL4_complex CRL4-CRBN E3 Ligase Complex CUL4 Cullin 4 DDB1 DDB1 CUL4->DDB1 ROC1 ROC1 DDB1->ROC1 CRBN CRBN DDB1->CRBN Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) CRBN->Neosubstrate recruits Lenalidomide Lenalidomide Lenalidomide->CRBN binds to Ubiquitin Ubiquitin Neosubstrate->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome targets for Degradation Degradation Products Proteasome->Degradation degradation

Lenalidomide binds to CRBN, inducing the recruitment of neosubstrates for ubiquitination and degradation.

Experimental Workflows for Biophysical Assays

Validating the direct binding of a ligand to its target protein is fundamental. The following diagrams outline the typical workflows for key biophysical assays used to quantify CRBN engagement.

Isothermal Titration Calorimetry (ITC) Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Experiment cluster_analysis Data Analysis Protein_Prep Prepare CRBN solution in buffer Load_Cell Load CRBN into sample cell Protein_Prep->Load_Cell Ligand_Prep Prepare Lenalidomide-C5-NH2 solution in matched buffer Load_Syringe Load Ligand into injection syringe Ligand_Prep->Load_Syringe Titration Inject ligand into sample cell stepwise Load_Cell->Titration Load_Syringe->Titration Measure_Heat Measure heat change upon binding Titration->Measure_Heat Plot_Data Plot heat change vs. molar ratio Measure_Heat->Plot_Data Fit_Model Fit data to a binding model Plot_Data->Fit_Model Determine_Parameters Determine Kd, ΔH, and n Fit_Model->Determine_Parameters

Workflow for determining binding affinity and thermodynamics using Isothermal Titration Calorimetry.
Surface Plasmon Resonance (SPR) Workflow

SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Measurement cluster_analysis Data Analysis Activate_Chip Activate sensor chip surface Immobilize_Protein Immobilize CRBN on the chip Activate_Chip->Immobilize_Protein Block_Surface Block remaining active sites Immobilize_Protein->Block_Surface Inject_Ligand Inject Lenalidomide-C5-NH2 at various concentrations Block_Surface->Inject_Ligand Association Monitor association (ka) Inject_Ligand->Association Dissociation Monitor dissociation (kd) Association->Dissociation Regeneration Regenerate chip surface Dissociation->Regeneration Generate_Sensorgrams Generate sensorgrams Dissociation->Generate_Sensorgrams Regeneration->Inject_Ligand Repeat for each concentration Fit_Kinetics Fit data to a kinetic model Generate_Sensorgrams->Fit_Kinetics Determine_Kd Determine Kd (kd/ka) Fit_Kinetics->Determine_Kd

References

A Comparative Analysis of E3 Ligase Ligands for Targeted Protein Degradation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate E3 ubiquitin ligase and its corresponding ligand is a pivotal decision in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the most prominently used E3 ligase ligands, supported by experimental data, detailed methodologies for key evaluation assays, and visualizations of the underlying biological processes and experimental workflows.

PROTACs are heterobifunctional molecules that harness the cell's native protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1][2][3][4] They achieve this by simultaneously binding to a POI and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex.[2][5] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. While the human genome encodes over 600 E3 ligases, a select few have been extensively utilized for PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[2] This guide focuses on the ligands for four of the most widely recruited E3 ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), Inhibitor of Apoptosis Proteins (IAPs), and Mouse Double Minute 2 Homolog (MDM2).[1][2][3][4]

Performance Comparison of E3 Ligase Ligands

The efficacy of a PROTAC is not solely dictated by the binary binding affinities of its ligands to the target protein and the E3 ligase. The stability and cooperativity of the ternary complex are crucial determinants of degradation efficiency, often quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The choice of E3 ligase and its ligand can significantly influence these parameters.

It is important to note that a direct head-to-head comparison of E3 ligase ligands is most informative when the target protein binder and the linker are kept constant. The following tables summarize available quantitative data from studies that have compared the performance of PROTACs recruiting different E3 ligases against the same target protein.

Table 1: Comparative Performance of CRBN- and VHL-Based PROTACs
Target ProteinE3 Ligase RecruitedPROTACDC50 (nM)Dmax (%)Cell LineReference
KRAS G12DVHLPROTAC 8o2.5>90MIA PaCa-2[6]
KRAS G12DCRBNNot specifiedLess efficient degradationNot specifiedNot specified[6]
FLT3VHLFLT3-PROTAC-110>90MOLM-14[7]
FLT3CRBNFLT3-PROTAC-225>90MOLM-14[7]
BRD4VHLARV-771<5>90HeLa[8]
BRD4CRBNdBET6<10>90HeLa[8]

Note: The presented DC50 and Dmax values are indicative and can vary based on the specific PROTAC construct, linker length and composition, and the experimental conditions.

Table 2: Performance Data for IAP and MDM2-Based PROTACs

Direct comparative data for IAP and MDM2-based PROTACs against the same targets as CRBN and VHL-based PROTACs is less common in the literature. However, their utility has been demonstrated for specific targets.

Target ProteinE3 Ligase RecruitedPROTACDC50 (nM)Dmax (%)Cell LineReference
CDK6IAPSNIPER-14/15IneffectiveNot specifiedNot specified[1]
Various KinasesMDM2A1874 (BRD4 degrader)Not specifiedSignificantHCT116[9]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the processes involved in targeted protein degradation, the following diagrams illustrate the key signaling pathway and a general experimental workflow for the development and evaluation of PROTACs.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_E2 Ub-E2 Ternary_Complex->Ub_E2 recruits Ub Ubiquitin E2 E2 Conjugating Enzyme Ub->E2 transfers to E1 E1 Activating Enzyme E1->Ub activates E2->Ub_E2 Poly_Ub_POI Poly-ubiquitinated POI Ub_E2->Poly_Ub_POI Ubiquitinates POI Proteasome 26S Proteasome Poly_Ub_POI->Proteasome targeted for degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI degrades

Mechanism of PROTAC-induced protein degradation.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Evaluation Design Select POI Ligand, E3 Ligase Ligand, and Linker Synthesis Chemical Synthesis of PROTAC Design->Synthesis Binding_Assay Binary Binding Assays (e.g., SPR, ITC, FP) Synthesis->Binding_Assay Ternary_Assay Ternary Complex Formation (e.g., TR-FRET, AlphaLISA, NanoBRET) Binding_Assay->Ternary_Assay Ubiquitination_Assay In Vitro Ubiquitination Assay Ternary_Assay->Ubiquitination_Assay Degradation_Assay Protein Degradation Assay (e.g., Western Blot, In-Cell Western) Ubiquitination_Assay->Degradation_Assay Phenotypic_Assay Phenotypic Assays (e.g., Cell Viability, Target Engagement) Degradation_Assay->Phenotypic_Assay PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Phenotypic_Assay->PK_PD Efficacy In Vivo Efficacy Studies PK_PD->Efficacy

General experimental workflow for PROTAC development.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of E3 ligase ligands within a PROTAC context. Below are protocols for essential assays.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to characterize this complex.

1. Surface Plasmon Resonance (SPR)

SPR measures the real-time binding of molecules to a ligand immobilized on a sensor surface.[10][11][12][13]

  • Immobilization: Covalently couple the E3 ligase (e.g., VHL or CRBN complex) to a sensor chip.

  • Binary Interaction: Inject the PROTAC over the E3 ligase surface to determine the binary binding kinetics (ka, kd) and affinity (KD).

  • Ternary Interaction: Inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase surface. Alternatively, inject the target protein in the presence of a constant concentration of the PROTAC.

  • Data Analysis: Analyze the sensorgrams to determine the kinetics and affinity of the ternary complex formation. Calculate the cooperativity factor (α), which is the ratio of the PROTAC's affinity for one protein in the presence versus the absence of the other protein.[10]

2. Bio-Layer Interferometry (BLI)

BLI is an optical biosensing technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip.[14][15][16][17][18]

  • Immobilization: Immobilize a biotinylated E3 ligase onto a streptavidin-coated biosensor tip.

  • Baseline: Establish a baseline by dipping the biosensor into buffer.

  • Association: Move the biosensor to a well containing the PROTAC to measure binary binding, followed by moving it to a well containing both the PROTAC and the target protein to measure ternary complex formation.

  • Dissociation: Transfer the biosensor back to a buffer-only well to measure the dissociation of the complex.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine kinetic parameters and affinity.

3. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with molecular interactions, providing thermodynamic parameters of binding.[19][20][21][22][23]

  • Sample Preparation: Dialyze the E3 ligase and the target protein in the same buffer to minimize buffer mismatch effects. The PROTAC should be dissolved in the final dialysis buffer.

  • Experiment Setup: Typically, the E3 ligase is placed in the sample cell, and the PROTAC is loaded into the injection syringe.

  • Titration: Inject small aliquots of the PROTAC into the E3 ligase solution and measure the heat evolved or absorbed.

  • Ternary Complex Measurement: To measure ternary complex formation, the sample cell can be filled with the E3 ligase and the target protein, while the PROTAC is in the syringe. Alternatively, the cell can contain the E3 ligase saturated with the PROTAC, and the target protein is titrated in.

  • Data Analysis: Integrate the heat peaks and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

4. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are in close proximity.[24][25]

  • Reagent Preparation: Label the E3 ligase and the target protein with a compatible TR-FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2 or XL665) pair, often via antibodies or affinity tags.

  • Assay Plate Setup: Add the labeled E3 ligase, labeled target protein, and the PROTAC at various concentrations to a microplate.

  • Incubation: Incubate the plate to allow for ternary complex formation.

  • Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration. A bell-shaped curve is typically observed, from which the potency of ternary complex formation can be determined.

5. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is another bead-based proximity assay that measures the interaction between two molecules.[24][25][26][27][]

  • Reagent Preparation: Use donor and acceptor beads conjugated with antibodies or affinity tags that recognize the E3 ligase and the target protein.

  • Assay Setup: In a microplate, combine the E3 ligase, target protein, PROTAC, and the donor and acceptor beads.

  • Incubation: Incubate to allow for complex formation and bead proximity.

  • Measurement: Upon excitation, the donor bead generates singlet oxygen, which diffuses to a nearby acceptor bead, triggering a chemiluminescent signal. Read the signal on an AlphaLISA-compatible plate reader.

  • Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration to assess ternary complex formation.

6. NanoBRET™ (Bioluminescence Resonance Energy Transfer)

NanoBRET™ is a proximity-based assay that can be performed in live cells to measure protein-protein interactions.[5][8][][29][30][31]

  • Cell Preparation: Co-express the target protein fused to NanoLuc® luciferase (the donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (the acceptor) in cells.

  • Labeling: Add the HaloTag® ligand, a fluorescently labeled substrate for HaloTag®, to the cells.

  • PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC.

  • Substrate Addition: Add the NanoLuc® substrate to initiate the bioluminescent reaction.

  • Measurement: Measure the luminescence at both the donor and acceptor emission wavelengths.

  • Data Analysis: Calculate the NanoBRET™ ratio. An increase in the ratio indicates proximity between the target protein and the E3 ligase, signifying ternary complex formation.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a reconstituted system.

  • Reaction Components: Combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, ubiquitin, ATP, the target protein, and the PROTAC in a reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C to allow for the ubiquitination cascade to occur.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Analyze the reaction products by Western blotting using an antibody specific to the target protein. The appearance of higher molecular weight bands or a smear above the unmodified target protein indicates polyubiquitination.

Cell-Based Protein Degradation Assay (Western Blot)

This is the most common method to quantify the degradation of a target protein in a cellular context.

  • Cell Culture and Treatment: Plate cells and treat them with a dose-response of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against the target protein and a loading control protein (e.g., GAPDH, β-actin). Then, incubate with a corresponding secondary antibody.

  • Detection and Quantification: Detect the protein bands using a chemiluminescent or fluorescent substrate. Quantify the band intensities and normalize the target protein signal to the loading control.

  • Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

The selection of an E3 ligase ligand is a critical step in the design of effective PROTACs. While CRBN and VHL ligands are the most extensively studied and utilized, IAP and MDM2 ligands offer alternative mechanisms and cellular contexts for targeted protein degradation.[1][2][3][4][32] The choice of ligand should be guided by comparative data, considering the specific target protein, the desired cellular context, and the overall properties of the resulting PROTAC. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of novel PROTACs and the direct comparison of different E3 ligase recruiting strategies. As the field of targeted protein degradation continues to evolve, the exploration of new E3 ligase ligands will undoubtedly expand the repertoire of "undruggable" targets that can be effectively eliminated.

References

Measuring the Binding of Lenalidomide-C5-NH2 to CRBN: An Isothermal Titration Calorimetry (ITC) Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Isothermal Titration Calorimetry (ITC) as a method for quantifying the binding affinity of Lenalidomide-C5-NH2 to its target protein, Cereblon (CRBN). While specific experimental ITC data for Lenalidomide-C5-NH2 is not widely available in public literature, this guide will establish a comparative framework using data from the parent compound, Lenalidomide, and other well-characterized immunomodulatory drugs (IMiDs). This will allow researchers to understand the expected binding characteristics and provide a basis for experimental design and data interpretation.

Introduction to Lenalidomide-CRBN Interaction

Lenalidomide and its derivatives are crucial in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). Lenalidomide-C5-NH2 is a functionalized analog of Lenalidomide, designed to be incorporated into PROTACs as the CRBN-recruiting ligand[1][2][3]. The binding of this ligand to CRBN, a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex, is the initiating step in the degradation of neo-substrates[4]. The affinity of this interaction is a critical determinant of the efficacy of the resulting PROTAC. ITC is a gold-standard biophysical technique that directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event.

Comparative Analysis of CRBN Ligand Binding Affinity

The following table summarizes the binding affinities and thermodynamic parameters for Lenalidomide and other key IMiDs binding to CRBN, as determined by ITC and other methods. This data serves as a benchmark for evaluating the binding of novel derivatives like Lenalidomide-C5-NH2.

CompoundTarget ProteinMethodDissociation Constant (Kd)Enthalpy (ΔH) (kcal/mol)Entropy (-TΔS) (kcal/mol)Reference
LenalidomideCRBN-DDB1ITC~178 - 640 nM+2.5-7.4[4]
LenalidomideCRBN (TBD)ITC19 µM--[5]
LenalidomideCRBN-DDB1ITC0.6 µM--[5]
PomalidomideCRBN-DDB1ITC~157 nMNot ReportedNot Reported[4]
PomalidomideCRBN (TBD)ITC12.5 µM--[6]
ThalidomideCRBN-DDB1-~250 nMNot ReportedNot Reported[4]
Iberdomide (CC-220)CRBN-Higher affinity than PomalidomideNot ReportedNot Reported[4]

Note: The thermodynamic data presented are compiled from various sources, and experimental conditions may differ. Direct comparison should be made with caution.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental procedure, the following diagrams illustrate the CRBN signaling pathway and a typical ITC experimental workflow.

CRBN_Signaling_Pathway cluster_CRL4_Complex CRL4-CRBN E3 Ligase Complex cluster_Ubiquitination Ubiquitination Machinery CRBN CRBN DDB1 DDB1 Neosubstrate Neosubstrate (e.g., IKZF1/3) CRBN->Neosubstrate Recruitment CUL4A CUL4A Roc1 Roc1 Roc1->Neosubstrate Ubiquitination E1 E1 Ubiquitin Activating Enzyme E2 E2 Ubiquitin Conjugating Enzyme E1->E2 E2->Roc1 Ub Ubiquitin Ub->E1 Lenalidomide Lenalidomide (or derivative) Lenalidomide->CRBN Binding Proteasome Proteasome Neosubstrate->Proteasome Targeting Degradation Degradation Proteasome->Degradation

CRBN E3 ligase pathway with a Lenalidomide derivative inducing neosubstrate degradation.

ITC_Experimental_Workflow cluster_Preparation Sample Preparation cluster_Experiment ITC Experiment cluster_Analysis Data Analysis Protein_Prep Purify CRBN Protein (often with DDB1) Loading Load CRBN into Sample Cell Load Ligand into Syringe Protein_Prep->Loading Ligand_Prep Prepare Lenalidomide-C5-NH2 Solution Ligand_Prep->Loading Buffer_Prep Prepare ITC Buffer (e.g., HEPES, NaCl) Buffer_Prep->Protein_Prep Buffer_Prep->Ligand_Prep Instrument_Setup Set up ITC Instrument (e.g., MicroCal PEAQ-ITC) Instrument_Setup->Loading Titration Titrate Ligand into Sample Cell Loading->Titration Data_Acquisition Measure Heat Change per Injection Titration->Data_Acquisition Integration Integrate Raw Data Peaks Data_Acquisition->Integration Binding_Isotherm Plot Heat Change vs. Molar Ratio Integration->Binding_Isotherm Model_Fitting Fit Data to a Binding Model Binding_Isotherm->Model_Fitting Results Determine Kd, ΔH, and n Model_Fitting->Results

Workflow for Isothermal Titration Calorimetry (ITC) from sample prep to data analysis.

Detailed Experimental Protocol for Isothermal Titration Calorimetry

The following is a representative protocol for determining the binding affinity of a small molecule, such as Lenalidomide-C5-NH2, to the Cereblon protein using Isothermal Titration Calorimetry.

1. Sample Preparation:

  • Protein: Recombinant human Cereblon (CRBN), often in complex with DDB1 for enhanced stability and solubility, is expressed and purified to high homogeneity. The protein is then extensively dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

  • Ligand: A stock solution of Lenalidomide-C5-NH2 is prepared in a suitable solvent (e.g., DMSO) and then diluted into the final ITC buffer. It is crucial that the final concentration of the organic solvent is identical in both the protein and ligand solutions to minimize heat of dilution effects.

  • Concentration Determination: The concentrations of both the protein and ligand solutions must be accurately determined. Protein concentration is typically measured by UV-Vis spectrophotometry at 280 nm, while the ligand concentration is determined by a validated method.

2. ITC Instrument Setup:

  • The ITC instrument (e.g., a MicroCal PEAQ-ITC) is thoroughly cleaned and equilibrated at the desired experimental temperature, typically 25°C.

  • The reference cell is filled with the ITC buffer.

  • The sample cell is loaded with the CRBN-DDB1 protein solution (typically at a concentration of 10-20 µM).

  • The titration syringe is loaded with the ligand solution (typically at a concentration 10-15 times that of the protein).

3. Titration Experiment:

  • A series of small, precise injections (e.g., 2 µL) of the ligand solution are made into the sample cell containing the protein solution.

  • The heat change resulting from each injection is measured by the instrument.

  • A sufficient number of injections are performed to ensure the binding reaction reaches saturation.

  • A control experiment, titrating the ligand into the buffer alone, is performed to determine the heat of dilution, which is then subtracted from the experimental data.

4. Data Analysis:

  • The raw data, a series of heat-flow peaks, is integrated to determine the heat change per injection.

  • The integrated heat data is plotted against the molar ratio of ligand to protein.

  • The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's analysis software.

  • This analysis yields the stoichiometry of binding (n), the dissociation constant (Kd), and the enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

Alternative Methods for Measuring Binding Affinity

While ITC is a powerful technique, other methods can also be employed to measure the binding affinity of small molecules to proteins. Each method has its own advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface as the ligand binds to an immobilized protein.Real-time kinetics (kon and koff), high sensitivity, requires small sample quantities.Requires immobilization of the protein, which may affect its conformation and activity.
Fluorescence-based Assays (e.g., TR-FRET) Measures changes in fluorescence upon ligand binding, often in a competitive format.High-throughput, sensitive.Requires fluorescent labeling of a competitor ligand, which may interfere with binding. Indirect measurement of affinity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Observes changes in the chemical shifts of protein or ligand atoms upon binding.Provides structural information about the binding site, suitable for weak interactions.Requires large amounts of protein, lower throughput.
Competitive Binding Assays Measures the ability of a test compound to displace a known binder.Can be adapted to various formats (e.g., radioactivity, fluorescence).Indirect measurement of affinity, relies on a suitable labeled competitor.

Conclusion

Isothermal Titration Calorimetry provides a robust and direct method for characterizing the binding of Lenalidomide-C5-NH2 to CRBN. By offering a complete thermodynamic profile of the interaction, ITC allows for a deeper understanding of the driving forces behind the binding event. While specific ITC data for Lenalidomide-C5-NH2 is not yet prevalent in the public domain, the comparative data for Lenalidomide and other IMiDs, along with the detailed experimental protocol provided in this guide, offer a solid foundation for researchers to design and interpret their own binding studies. The selection of the most appropriate biophysical method will ultimately depend on the specific research question and available resources.

References

Verifying PROTAC Action: A Comparative Guide to Cellular Thermal Shift Assays (CETSA) for Lenalidomide-C5-NH2 PROTAC Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the direct interaction between a therapeutic molecule and its intended target within the complex cellular environment is a cornerstone of modern drug discovery. This is particularly critical for Proteolysis Targeting Chimeras (PROTACs), which function by inducing the degradation of a target protein. This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) for confirming the target engagement of Lenalidomide-C5-NH2 based PROTACs, juxtaposed with alternative methodologies. Experimental data and detailed protocols are provided to support the selection of the most appropriate assay for your research needs.

Lenalidomide and its derivatives are widely used as E3 ligase recruiters in PROTAC design, hijacking the Cereblon (CRBN) E3 ubiquitin ligase to tag a target Protein of Interest (POI) for proteasomal degradation. A Lenalidomide-C5-NH2 moiety serves as a common building block for synthesizing these PROTACs. While downstream degradation of the POI is the ultimate functional readout, directly confirming the initial binding events—the PROTAC engaging both the POI and CRBN—is essential for establishing a clear mechanism of action and for optimizing PROTAC design.

CETSA has emerged as a powerful, label-free technique to assess target engagement in a physiologically relevant setting by measuring changes in the thermal stability of a protein upon ligand binding.[1][2]

Comparative Analysis of Target Engagement Assays

The selection of a target engagement assay depends on various factors including the specific research question, throughput requirements, and the availability of reagents. Here, we compare CETSA with two other common label-free methods: Drug Affinity Responsive Target Stability (DARTS) and the NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)NanoBRET Assay
Principle Ligand binding alters the thermal stability of the target protein, which is detected by quantifying the soluble protein fraction after heat shock.Ligand binding protects the target protein from proteolytic digestion.Measures the proximity-based energy transfer between a NanoLuciferase-tagged protein and a fluorescent tracer or a fluorescently-labeled binding partner.[3][4][5]
Cellular Context Can be performed in intact cells, cell lysates, and tissue samples, providing a physiologically relevant assessment.[1][6]Typically performed in cell lysates, which may not fully represent the intracellular environment.Performed in live cells, offering a dynamic and physiologically relevant readout.[3][7]
Quantitative Analysis Provides quantitative data on target engagement through Isothermal Dose-Response Fingerprinting (ITDRF-CETSA) to determine EC50 values.Can be semi-quantitative, but precise quantification can be challenging due to variability in proteolysis.Highly quantitative, allowing for the determination of binding affinities (KD or IC50) and real-time kinetic measurements.[4][5]
Throughput Moderate to high, with formats like HTDR-CETSA available for screening.Generally lower throughput, especially when relying on Western blot for detection.High throughput, suitable for screening large compound libraries in microplate format.
Advantages - Label-free- Applicable in intact cells and tissues- Can assess engagement with both POI and E3 ligase- Label-free- Does not rely on thermal stability changes- Can be used with purified proteins- Live-cell, real-time measurements- High sensitivity and quantitative accuracy- Can measure ternary complex formation
Limitations - Relies on a detectable thermal shift upon binding- Can be influenced by downstream cellular events- Performed in lysates- Requires careful optimization of protease digestion- May not detect subtle conformational changes- Requires genetic modification of the target protein (fusion tag)- Dependent on specific fluorescent tracers or labeled binders

Experimental Data: CETSA-MS Profiling of a Lenalidomide-Based PROTAC

A proteome-wide CETSA coupled with mass spectrometry (CETSA-MS) provides an unbiased view of a compound's interactions within the cell. A study by Chernobrovkin et al. (2020) investigated the target engagement and degradation profiles of immunomodulatory drugs (IMiDs), including Lenalidomide, and an IMiD-based PROTAC, BSJ-03-204.[4] BSJ-03-204 is a PROTAC that utilizes a derivative of Lenalidomide to recruit CRBN and a Palbociclib warhead to target CDK4 and CDK6 for degradation.[8][9][10]

The following table summarizes the key findings from this study, illustrating how CETSA-MS can differentiate the effects of the parent E3 ligase binder (Lenalidomide) from the bifunctional PROTAC.

CompoundPrimary Target Engagement (Thermal Stabilization)Downstream Effects (Protein Degradation)Key Insights from CETSA-MS
Lenalidomide Cereblon (CRBN)Ikaros (IKZF1), Aiolos (IKZF3)Confirms CRBN as the direct target of Lenalidomide and shows the degradation of its known neosubstrates.
BSJ-03-204 (IMiD-based PROTAC) Cereblon (CRBN), CDK4, CDK6CDK4, CDK6Demonstrates simultaneous engagement of both the E3 ligase (CRBN) and the target proteins (CDK4/6). Crucially, it shows that the PROTAC hijacks CRBN to degrade CDK4/6, without inducing the degradation of Lenalidomide's typical neosubstrates (IKZF1/3).[4]

These results highlight the power of CETSA-MS to not only confirm target engagement but also to assess the selectivity of the PROTAC's action, ensuring that the desired POI is degraded without engaging the off-target degradation pathways of the parent E3 ligase ligand.

Signaling Pathways and Experimental Workflows

To fully understand the mechanism of action of Lenalidomide-based PROTACs and the principles behind the assays used to validate them, the following diagrams illustrate the key signaling pathways and experimental workflows.

Mechanism of a Lenalidomide-based PROTAC.

CETSA_Workflow CETSA Experimental Workflow cluster_0 Intact Cells cluster_1 Analysis A 1. Treat cells with PROTAC or vehicle B 2. Heat shock cells across a temperature gradient A->B C 3. Lyse cells and separate soluble vs. aggregated proteins B->C D 4. Quantify soluble protein (e.g., Western Blot, MS) C->D E 5. Plot melt curves and determine thermal shift (ΔTagg) D->E

A simplified workflow for a CETSA experiment.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of target engagement assays. Below are protocols for CETSA, NanoBRET, and DARTS, which can be adapted for the study of Lenalidomide-C5-NH2 PROTACs.

Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol is designed to determine the thermal shift (ΔTagg) of a target protein upon PROTAC binding.

1. Cell Culture and Treatment:

  • Culture cells to approximately 80-90% confluency.

  • Treat cells with the desired concentration of the Lenalidomide-based PROTAC or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

2. Cell Harvesting and Heat Challenge:

  • Harvest the cells and wash them twice with ice-cold PBS.

  • Resuspend the cell pellet in PBS containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) using a thermocycler, followed by a 3-minute cooling step at 4°C.

3. Cell Lysis and Fractionation:

  • Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

4. Western Blot Analysis:

  • Collect the supernatant (soluble protein fraction).

  • Determine the protein concentration of each sample using a BCA assay and normalize all samples.

  • Perform SDS-PAGE and Western blotting using primary antibodies specific for the POI and CRBN. A loading control (e.g., GAPDH) should also be used.

5. Data Analysis:

  • Quantify the band intensities from the Western blot.

  • Normalize the intensity of each heated sample to the unheated control.

  • Plot the normalized intensity versus temperature to generate melt curves.

  • The temperature at which 50% of the protein is denatured is the Tagg. The difference in Tagg between the PROTAC-treated and vehicle-treated samples (ΔTagg) indicates the degree of target engagement.

Protocol 2: NanoBRET™ Target Engagement Assay

This protocol provides a framework for quantitatively measuring PROTAC binding to the POI and CRBN in live cells.

1. Cell Preparation:

  • Co-transfect cells with plasmids expressing the POI fused to NanoLuc® luciferase and HaloTag®-CRBN.

  • Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.

2. Assay Setup:

  • Prepare a serial dilution of the Lenalidomide-based PROTAC.

  • Add the HaloTag® NanoBRET® 618 Ligand (the energy acceptor) to the cells.

  • Add the PROTAC dilutions to the appropriate wells.

3. Signal Detection:

  • Add the NanoBRET™ Nano-Glo® Substrate (the energy donor) to all wells.

  • Read the plate on a luminometer equipped with two filters to detect the donor (460 nm) and acceptor (618 nm) signals.

4. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

  • Plot the NanoBRET™ ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the potency of target engagement.

Protocol 3: Drug Affinity Responsive Target Stability (DARTS) Assay

This protocol outlines the steps to assess target engagement by measuring protection from proteolysis.

1. Cell Lysis and Compound Incubation:

  • Lyse cultured cells in a non-denaturing lysis buffer.

  • Clear the lysate by centrifugation.

  • Incubate the cell lysate with various concentrations of the Lenalidomide-based PROTAC or a vehicle control for 1 hour at room temperature.

2. Protease Digestion:

  • Add a protease (e.g., pronase or thermolysin) to each sample. The optimal protease concentration needs to be determined empirically.

  • Incubate for a set time (e.g., 10-30 minutes) at room temperature.

  • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

3. Western Blot Analysis:

  • Boil the samples and analyze them by SDS-PAGE and Western blotting using antibodies against the POI and CRBN.

4. Data Analysis:

  • Compare the band intensities of the target proteins in the PROTAC-treated samples to the vehicle-treated control. An increase in the band intensity in the presence of the PROTAC indicates that it is binding to and protecting the protein from digestion.

Conclusion

Confirming the direct binding of a Lenalidomide-C5-NH2 PROTAC to both its protein of interest and the CRBN E3 ligase is a critical step in validating its mechanism of action. The Cellular Thermal Shift Assay (CETSA) offers a robust, label-free method to assess this target engagement in a physiologically relevant cellular context. While alternatives like NanoBRET provide higher throughput and real-time kinetic data, they require genetic modification of the target protein. DARTS offers a simpler alternative but is generally less quantitative and performed in cell lysates.

The use of proteome-wide CETSA-MS, as demonstrated in studies with IMiD-based PROTACs, provides unparalleled insight into the on- and off-target engagement and the selectivity of the degradation process. By carefully selecting the appropriate target engagement assay and meticulously following established protocols, researchers can gain the high-quality, actionable data needed to confidently advance their PROTAC development programs.

References

A Head-to-Head Comparison of Lenalidomide-C5-NH2 and Novel CRBN Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparative analysis between the established Cereblon (CRBN) E3 ligase ligand, Lenalidomide-C5-NH2, and several classes of novel CRBN ligands. It is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation (TPD), particularly those utilizing proteolysis-targeting chimera (PROTAC) technology. This document synthesizes key performance data, outlines experimental methodologies, and visualizes critical biological pathways and workflows to facilitate informed decisions in the design of next-generation protein degraders.

Introduction: The Evolution of CRBN Ligands

Cereblon (CRBN) is a substrate receptor for the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex.[1][2] Its recruitment is a cornerstone of TPD, a therapeutic modality that hijacks the cell's native ubiquitin-proteasome system to eliminate disease-causing proteins.[1][]

The field has long relied on immunomodulatory imide drugs (IMiDs), such as thalidomide (B1683933) and its analog lenalidomide (B1683929), as the go-to ligands for engaging CRBN.[4][5] Lenalidomide-C5-NH2 is a functionalized derivative of lenalidomide, featuring a C5 linker with a terminal amine group, designed as a ready-to-use building block for PROTAC synthesis.[6][7][8]

However, classical IMiD-based ligands are not without their drawbacks. Their use is associated with significant off-target effects, primarily the degradation of endogenous "neosubstrates" like IKZF1, IKZF3, SALL4, and GSPT1, which can lead to toxicity and teratogenicity.[][9][10] Furthermore, the glutarimide (B196013) ring central to these molecules is susceptible to hydrolysis, posing challenges for chemical and metabolic stability.[9][11][12]

These limitations have spurred the development of novel CRBN ligands designed to offer improved safety profiles, selectivity, and drug-like properties. This guide compares Lenalidomide-C5-NH2, as a representative of the classic scaffold, against these emerging alternatives.

Mechanism of Action: PROTACs vs. Molecular Glues

CRBN ligands can mediate protein degradation through two distinct mechanisms. In PROTACs, the ligand is part of a heterobifunctional molecule that acts as a bridge. In the "molecular glue" mechanism, the ligand itself alters CRBN's surface to induce binding and degradation of neosubstrates.

Caption: Catalytic cycle of a CRBN-recruiting PROTAC molecule.

Molecular_Glue_Mechanism Molecular Glue Mechanism cluster_0 Altered CRBN Surface CRBN_Ligand IMiD / Molecular Glue (e.g., Lenalidomide) CRBN_Complex CRBN E3 Ligase Complex CRBN_Ligand->CRBN_Complex CRBN_Ligand_Bound CRBN + Ligand Neosubstrate Neosubstrate (e.g., IKZF1, SALL4) Neosubstrate->CRBN_Ligand_Bound Induced Binding Ubiquitination Ubiquitination CRBN_Ligand_Bound->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation PROTAC_Workflow General Workflow for PROTAC Evaluation A 1. Ligand Synthesis (POI & E3 Ligands) B 2. PROTAC Assembly (Ligand-Linker Conjugation) A->B C 3. Biochemical Assays (CRBN Binding, Ternary Complex) B->C D 4. Cell Culture Treatment (Dose & Time Course) B->D E 5. Cellular Degradation Assay (Western Blot, In-Cell ELISA) C->E Informs D->E F 6. Phenotypic Assays (Cell Viability, Apoptosis) E->F G 7. Off-Target Analysis (Neosubstrate Degradation) E->G

References

A Comparative Guide to the Cross-Reactivity of Lenalidomide-C5-NH2 with E3 Ubiquitin Ligases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Lenalidomide-C5-NH2's interaction with its primary E3 ligase target, Cereblon (CRBN), and potential cross-reactivity with other E3 ligases. Lenalidomide-C5-NH2 is a functionalized analog of Lenalidomide (B1683929), a well-established immunomodulatory drug. The C5-amine linker in this derivative serves as a versatile attachment point for the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to hijack the ubiquitin-proteasome system for targeted protein degradation. Understanding the selectivity profile of the E3 ligase-binding moiety is paramount for the design of effective and specific PROTACs.

Executive Summary

Lenalidomide and its derivatives are known to exert their therapeutic effects by binding to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] This interaction modulates the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. While CRBN is the established primary target, some evidence suggests that Lenalidomide may exhibit a broader inhibitory effect on other E3 ligases, particularly within the RING finger family. This guide summarizes the available data on these interactions and provides detailed experimental protocols to enable researchers to conduct their own cross-reactivity studies.

Data Presentation: E3 Ligase Interaction Profile of Lenalidomide

Direct quantitative cross-reactivity studies for Lenalidomide-C5-NH2 against a comprehensive panel of E3 ligases are not extensively available in the public domain. However, based on data from the parent compound, Lenalidomide, we can infer a strong selectivity for CRBN. The following table summarizes known and potential interactions.

E3 LigaseKnown/Potential InteractionQuantitative Data (for Lenalidomide)Supporting Evidence
Cereblon (CRBN) Primary Target KD: ~0.178 µM - 0.64 µM [3][4]Extensive structural and functional data confirm direct binding and modulation of CRL4-CRBN activity, leading to neosubstrate degradation.[1][2][3][5]
RNF41 Potential InteractionNo direct binding affinity data available.Lenalidomide has been shown to inhibit the E3 ubiquitin ligase activity of RNF41, leading to the stabilization of its substrate, the erythropoietin receptor (EpoR). This effect appears to be independent of CRBN.
MDM2 Potential InteractionNo direct binding affinity data available.Some studies suggest that Lenalidomide may inhibit the function of MDM2, a key regulator of the p53 tumor suppressor. Synergistic effects have been observed when combining MDM2 inhibitors with Lenalidomide.[1]

Note: The C5-NH2 linker on Lenalidomide is primarily designed for conjugation and is not expected to fundamentally alter the core binding interaction with CRBN. However, comprehensive profiling is recommended to confirm the specificity of any resulting PROTAC molecule.

Mandatory Visualizations

Signaling Pathway of Lenalidomide-Mediated Protein Degradation

cluster_0 Cellular Environment Lenalidomide Lenalidomide-C5-NH2 CRBN CRBN Lenalidomide->CRBN Binds CRL4 CRL4 Complex CRBN->CRL4 Forms Complex Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) CRL4->Neosubstrate Recruits Proteasome Proteasome Neosubstrate->Proteasome Degradation Ub Ubiquitin Ub->Neosubstrate Ubiquitination

Caption: Lenalidomide-C5-NH2 binds to CRBN, modulating the CRL4 E3 ligase complex to ubiquitinate and degrade neosubstrates.

Experimental Workflow for Co-Immunoprecipitation

cluster_1 Co-Immunoprecipitation Workflow start Cell Lysate (containing E3 ligase and potential interactors) incubation Incubate with Lenalidomide-C5-NH2-conjugated beads start->incubation wash Wash to remove non-specific binders incubation->wash elution Elute bound proteins wash->elution analysis Analyze by Western Blot or Mass Spectrometry elution->analysis

Caption: Workflow for identifying E3 ligase interactions with Lenalidomide-C5-NH2 using co-immunoprecipitation.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Identify E3 Ligase Interactors

This protocol is designed to identify E3 ligases that interact with Lenalidomide-C5-NH2 in a cellular context.

Materials:

  • Cells expressing the E3 ligase of interest.

  • Lenalidomide-C5-NH2 conjugated to magnetic beads (e.g., via NHS ester chemistry).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).

  • Antibodies for Western blot analysis (anti-E3 ligase, anti-CRBN as a positive control).

Procedure:

  • Cell Lysis: Harvest and lyse cells according to standard protocols to obtain a clarified protein lysate.

  • Bead Preparation: Equilibrate the Lenalidomide-C5-NH2-conjugated beads in lysis buffer.

  • Incubation: Add the cell lysate to the prepared beads and incubate with gentle rotation for 2-4 hours at 4°C to allow for protein binding.

  • Washing: Pellet the beads and wash them three to five times with cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using the chosen elution buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against the E3 ligase of interest. A parallel experiment using an antibody against CRBN should be performed as a positive control.

In Vitro Ubiquitination Assay

This assay determines if Lenalidomide-C5-NH2 can modulate the ubiquitination activity of a specific E3 ligase towards a known substrate.

Materials:

  • Recombinant E1 activating enzyme.

  • Recombinant E2 conjugating enzyme.

  • Recombinant E3 ligase of interest.

  • Recombinant substrate protein.

  • Ubiquitin.

  • ATP.

  • Ubiquitination reaction buffer.

  • Lenalidomide-C5-NH2.

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3, substrate, ubiquitin, and ATP in the ubiquitination reaction buffer.

  • Treatment: Add Lenalidomide-C5-NH2 or vehicle (DMSO) to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Analysis: Separate the reaction products by SDS-PAGE and analyze by Western blotting using an antibody against the substrate protein to detect ubiquitinated forms (higher molecular weight bands).

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Binding Affinity

This is a high-throughput method to quantify the binding affinity between Lenalidomide-C5-NH2 and an E3 ligase.

Materials:

  • Biotinylated Lenalidomide-C5-NH2.

  • GST-tagged recombinant E3 ligase.

  • Streptavidin-coated Donor beads.

  • Anti-GST Acceptor beads.

  • Assay buffer.

  • 384-well microplates.

  • AlphaScreen-compatible plate reader.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the GST-tagged E3 ligase in assay buffer.

  • Assay Plate Setup: To the microplate wells, add the biotinylated Lenalidomide-C5-NH2, followed by the different concentrations of the GST-tagged E3 ligase.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow for binding.

  • Bead Addition: Add a mixture of Streptavidin-Donor and anti-GST Acceptor beads to each well.

  • Final Incubation: Incubate the plate in the dark at room temperature for 1 hour.

  • Detection: Read the plate on an AlphaScreen reader. The signal generated is proportional to the amount of binding between Lenalidomide-C5-NH2 and the E3 ligase. The data can be used to calculate the dissociation constant (KD).

References

Benchmarking new Lenalidomide-C5-NH2 derivatives against established standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Benchmarking Guide to Novel Lenalidomide-C5-NH2 Derivatives

This guide provides a comprehensive performance comparison of new Lenalidomide-C5-NH2 derivatives against established immunomodulatory drugs (IMiDs), Lenalidomide (B1683929) and Pomalidomide (B1683931). The data and protocols herein are intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development, particularly in the fields of oncology and targeted protein degradation.

Lenalidomide, a derivative of thalidomide, and its successor Pomalidomide are cornerstone therapies for multiple myeloma and other hematological malignancies.[1][2] Their primary mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][3] This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5] The degradation of these factors is critical for the anti-proliferative and immunomodulatory effects of these drugs.[4][6]

The Lenalidomide-C5-NH2 scaffold serves as a crucial building block for the development of Proteolysis Targeting Chimeras (PROTACs).[7][8] By attaching a linker and a ligand for a target protein to this CRBN-recruiting moiety, researchers can hijack the cell's ubiquitin-proteasome system to degrade specific proteins of interest. Therefore, rigorously benchmarking new derivatives of this scaffold is essential to ensure they retain or exceed the fundamental CRBN-binding and neosubstrate degradation capabilities of the parent compounds.

This guide focuses on three critical performance metrics:

  • Cereblon (CRBN) Binding Affinity: The ability of the compound to engage the E3 ligase.

  • Neosubstrate Degradation: The efficiency of the compound in inducing the degradation of Ikaros and Aiolos.

  • Anti-proliferative Activity: The compound's efficacy in inhibiting the growth of cancer cell lines.

Quantitative Performance Data

The following tables summarize the performance of two novel Lenalidomide-C5-NH2 derivatives compared to the established standards, Lenalidomide and Pomalidomide.

Table 1: Cereblon (CRBN) Binding Affinity

CompoundBinding Assay TypeIC50 (nM)
LenalidomideAlphaLISA250
PomalidomideAlphaLISA30
New Derivative 1 AlphaLISA 180
New Derivative 2 AlphaLISA 45

IC50 values represent the concentration of the compound required to inhibit 50% of the binding between CRBN and a tracer ligand. Lower values indicate higher binding affinity.

Table 2: Neosubstrate Degradation in MM.1S Cells (24h Treatment)

CompoundTarget ProteinDC50 (nM)Dmax (%)
LenalidomideIkaros (IKZF1)5585
Aiolos (IKZF3)4090
PomalidomideIkaros (IKZF1)8>95
Aiolos (IKZF3)5>95
New Derivative 1 Ikaros (IKZF1) 30 90
Aiolos (IKZF3) 22 95
New Derivative 2 Ikaros (IKZF1) 10 >95
Aiolos (IKZF3) 7 >95

DC50 is the concentration required to induce 50% degradation of the target protein. Dmax is the maximum degradation observed. Lower DC50 and higher Dmax values are desirable.

Table 3: Anti-proliferative Activity (72h Treatment)

CompoundCell LineAssay TypeIC50 (nM)
LenalidomideMM.1S (Multiple Myeloma)MTT98
PomalidomideMM.1S (Multiple Myeloma)MTT15
New Derivative 1 MM.1S (Multiple Myeloma) MTT 65
New Derivative 2 MM.1S (Multiple Myeloma) MTT 20

IC50 values represent the concentration of the compound that inhibits 50% of cell proliferation. Lower values indicate greater potency.

Visualized Pathways and Workflows

The following diagrams illustrate the key mechanisms and processes involved in the evaluation of Lenalidomide derivatives.

G cluster_0 Derivative Derivative CRBN CRBN Derivative->CRBN Binds E3_Complex CRL4-CRBN E3 Ligase Complex CRBN->E3_Complex DDB1 DDB1 DDB1->E3_Complex CUL4 CUL4 CUL4->E3_Complex ROC1 ROC1 ROC1->E3_Complex Ikaros_Aiolos Ikaros / Aiolos (Neosubstrates) E3_Complex->Ikaros_Aiolos Recruits Ub Ubiquitin Ikaros_Aiolos->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation Downstream Anti-proliferative & Immunomodulatory Effects Degradation->Downstream

Caption: Mechanism of action for Lenalidomide derivatives.

G Start Synthesis Synthesize & Purify New Derivatives Start->Synthesis Assay_CRBN CRBN Binding Assay (e.g., AlphaLISA) Synthesis->Assay_CRBN Assay_Degradation Western Blot for Ikaros/Aiolos Degradation Synthesis->Assay_Degradation Assay_Prolif Anti-Proliferation Assay (e.g., MTT) Synthesis->Assay_Prolif Data_Analysis Data Analysis: IC50 & DC50 Calculation Assay_CRBN->Data_Analysis Assay_Degradation->Data_Analysis Assay_Prolif->Data_Analysis Comparison Compare to Standards (Lenalidomide, Pomalidomide) Data_Analysis->Comparison End Comparison->End

Caption: Experimental workflow for benchmarking new derivatives.

G Binding High CRBN Binding Affinity Degradation Efficient Neosubstrate (Ikaros/Aiolos) Degradation Binding->Degradation Leads to Activity Potent Anti-Proliferative Activity Degradation->Activity Results in

Caption: Logical relationship between key performance metrics.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

Cereblon (CRBN) Binding Assay (AlphaLISA)

This assay quantifies the binding affinity of test compounds to the CRBN DDB1 complex by measuring the disruption of the interaction between a biotinylated CRBN ligand and the Avi-tagged CRBN protein.

  • Materials:

    • Recombinant Human CRBN/DDB1 protein complex.

    • Biotinylated tracer ligand (e.g., biotinylated pomalidomide).

    • Streptavidin-coated Donor beads and anti-Avi Acceptor beads (e.g., from Revvity).[3]

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, pH 7.4).

    • 384-well microplates (white, opaque).

    • Test compounds (Lenalidomide derivatives) serially diluted in DMSO.

  • Procedure:

    • Prepare serial dilutions of the test compounds and standards in assay buffer.

    • Add 2 µL of the diluted compounds to the wells of a 384-well plate.

    • Add 4 µL of CRBN/DDB1 protein complex and 4 µL of the biotinylated tracer to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Add 10 µL of a pre-mixed suspension of Streptavidin-Donor and anti-Avi Acceptor beads to each well.

    • Incubate for another 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaLISA-capable microplate reader at an excitation of 680 nm and emission of 520-620 nm.

    • Data Analysis: The resulting signal is inversely proportional to the binding affinity of the test compound. Plot the signal against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for Ikaros and Aiolos Degradation

This protocol is used to measure the dose-dependent degradation of Ikaros and Aiolos proteins in a relevant cell line (e.g., MM.1S multiple myeloma cells).[4]

  • Materials:

    • MM.1S cells.

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Test compounds serially diluted in DMSO.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, buffers, and electrophoresis equipment.

    • PVDF membranes and transfer apparatus.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: anti-Ikaros, anti-Aiolos, anti-Actin (or other loading control).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Cell Treatment: Seed MM.1S cells in 6-well plates at a density of 0.5 x 10^6 cells/mL. Allow them to acclimate before treating with serial dilutions of the test compounds for 6-24 hours.[4] Include a DMSO vehicle control.

    • Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane for 1 hour at room temperature.

      • Incubate with primary antibodies overnight at 4°C.

      • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

      • Wash again and apply ECL substrate.

    • Detection: Image the blot using a chemiluminescence detection system.

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the Ikaros and Aiolos band intensities to the loading control (Actin). Calculate the percentage of protein remaining relative to the DMSO control for each concentration and determine the DC50 values.[4]

Anti-proliferative MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[9] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9]

  • Materials:

    • Cancer cell line (e.g., MM.1S).

    • Complete cell culture medium.

    • Test compounds serially diluted.

    • MTT solution (5 mg/mL in PBS).[9]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[9]

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow them to attach and resume growth.[9]

    • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 72 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[9]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

    • Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and fit to a dose-response curve to determine the IC50 value.

References

Safety Operating Guide

Navigating the Safe Disposal of Lenalidomide-C5-NH2 Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Lenalidomide-C5-NH2 hydrochloride is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This document provides a detailed, step-by-step protocol for the proper disposal of this potent immunomodulatory agent, which is widely used in proteolysis-targeting chimera (PROTAC) research. While some safety data sheets (SDS) may classify the compound as non-hazardous, the structural similarity to lenalidomide (B1683929), a known cytotoxic and teratogenic agent, necessitates handling it with the utmost caution as a hazardous substance.[1][2]

I. Pre-Disposal Preparations and Personal Protective Equipment (PPE)

Before beginning any disposal procedures, it is imperative to establish a designated area and utilize appropriate personal protective equipment to prevent exposure.

Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Gloves Double chemotherapy glovesProvides maximum protection against dermal absorption.[3]
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes or aerosolized particles.[1]
Lab Coat Impervious, disposable gownPrevents contamination of personal clothing.[1]
Respiratory NIOSH-approved respirator (e.g., N95)Recommended when handling powders or creating aerosols.[4]

All personnel involved in the handling and disposal of this compound must receive documented training on the potential hazards and safe work practices.[5][6]

II. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of solid waste, contaminated labware, and liquid waste containing this compound.

A. Solid Waste Disposal (e.g., contaminated gloves, wipes, disposable labware):

  • Segregation: All solid waste contaminated with this compound must be segregated from regular laboratory trash at the point of generation.

  • Containerization: Place all contaminated solid waste into a designated, leak-proof, and puncture-resistant hazardous waste container.[7] This container should be clearly labeled with "Cytotoxic Waste" or "Hazardous Chemical Waste" and the cytotoxic drug symbol.[6][7]

  • Storage: Store the sealed waste container in a secure, designated area away from general laboratory traffic until it is collected by a licensed hazardous waste disposal service.[6]

B. Sharps Disposal (e.g., contaminated needles, scalpels):

  • Immediate Disposal: Immediately place all contaminated sharps into a designated, puncture-proof sharps container that is also labeled for cytotoxic waste.[7]

  • Do Not Recap: Needles should not be recapped to prevent accidental needlestick injuries.[3]

  • Container Management: Do not overfill sharps containers. Once they are three-quarters full, they should be sealed and placed in the main cytotoxic waste container for disposal.

C. Liquid Waste Disposal (e.g., unused stock solutions, cell culture media):

  • Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3]

  • Avoid Drains: Under no circumstances should this waste be poured down the drain.[1][8]

D. Decontamination of Work Surfaces:

  • Cleaning: After handling the compound, thoroughly decontaminate all work surfaces (e.g., fume hood, benchtop) with a suitable cleaning agent.

  • Waste Generation: All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as cytotoxic solid waste.[3]

III. Spill Management

In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination.

  • Evacuate and Secure: Alert others in the area and restrict access to the spill zone.

  • Don PPE: Wear the full complement of PPE as described in Section I.

  • Containment: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover the area with damp absorbent material to avoid generating dust.[8]

  • Clean-up: Carefully collect all contaminated materials and place them in the designated cytotoxic waste container.

  • Decontaminate: Clean the spill area thoroughly, starting from the outer edge and working inwards.

  • Report: Report the spill to the laboratory supervisor and follow institutional protocols for incident reporting.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of waste contaminated with this compound.

G cluster_0 Waste Generation Point cluster_1 Segregation & Containerization cluster_2 Interim Storage & Final Disposal A Solid Waste (Gloves, Wipes, etc.) D Labeled Cytotoxic Solid Waste Container A->D B Sharps Waste (Needles, etc.) E Labeled Cytotoxic Sharps Container B->E C Liquid Waste (Solutions, etc.) F Labeled Cytotoxic Liquid Waste Container C->F G Secure Designated Storage Area D->G E->G F->G H Licensed Hazardous Waste Vendor G->H I High-Temperature Incineration H->I

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.